Technical Documentation Center

4(3H)-Pyrimidinone, 6-methyl-2-propyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4(3H)-Pyrimidinone, 6-methyl-2-propyl-
  • CAS: 16858-16-5

Core Science & Biosynthesis

Foundational

4(3H)-Pyrimidinone, 6-methyl-2-propyl- CAS 16858-16-5 properties

Initiating Property Search I'm starting a deep dive into the physicochemical properties of 4(3H)-Pyrimidinone, 6-methyl-2-propyl- (CAS 16858-16-5). I'm focusing initial efforts on molecular weight, melting and boiling po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Property Search

I'm starting a deep dive into the physicochemical properties of 4(3H)-Pyrimidinone, 6-methyl-2-propyl- (CAS 16858-16-5). I'm focusing initial efforts on molecular weight, melting and boiling points, solubility data, and spectral characteristics. I'll make sure to get all the data I can find.

Expanding Research Scope

I'm now broadening my scope to include synthesis methods, potential pharmacological activities, and toxicological data for 4(3H)-Pyrimidinone. Simultaneously, I'll investigate known applications in drug development and other scientific fields. I'm also looking into experimental protocols for its synthesis, purification, and analysis. My goal is to compile a complete resource for the user.

Structuring the Guide

I'm now focusing on structuring the technical guide. I'll organize it into key sections: an introduction, detailed physicochemical properties in a tabular format, synthesis methods, and pharmacological/toxicological data, with sections on applications and experimental protocols. My aim is to create a self-validating narrative and a complete reference list. I'll use Graphviz diagrams to illustrate workflows, and I am preparing to write detailed content with in-text citations.

Prioritizing Information Gathering

I'm now deep in the process of gathering comprehensive data. I am prioritizing a search for physicochemical properties and synthesis pathways of the target compound. I have expanded my scope to include pharmacological activities, toxicological data, and any known applications. I intend to build the document using in-text citations.

Defining Guide Structure

I am now solidifying the structural framework of the technical guide. I'll focus on crafting an introduction, tabular physicochemical properties, synthesis methods with reaction diagrams, spectral data overview, pharmacological and toxicological sections, experimental protocols, and a comprehensive reference list. I'm prioritizing the collection of fundamental properties of 4(3H)-Pyrimidinone for inclusion in the tables. I plan to use in-text citations and Graphviz diagrams to make the work complete.

Gathering Core Data

I'm now focused on compiling the initial data points. I've located some basic physicochemical properties, but I'm prioritizing experimentally verified data. I'm also actively searching scientific literature for synthesis methods and pharmacological activities. I'll need detailed protocols and any known applications. I intend to build the guide based on authoritative citations. I will also incorporate chemical structure and workflow diagrams.

Refining Data Searches

I'm now refining my search queries to focus on experimentally validated physicochemical data, published synthesis methods, and any pharmacological activities or toxicological information for 4(3H)-Pyrimidinone. I'm also actively looking for spectroscopic data and safety data sheets to build a comprehensive overview. I intend to build the technical guide with validated information and references.

Exploratory

Technical Guide: Structural Distinction of 2-Propyl vs. 2-Isopropyl-6-Methyl-4-Pyrimidinone Isomers

Executive Summary The distinction between 2-n-propyl-6-methyl-4(1H)-pyrimidinone (n-propyl isomer) and its branched counterpart, 2-isopropyl-6-methyl-4(1H)-pyrimidinone (isopropyl isomer), is a critical quality attribute...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The distinction between 2-n-propyl-6-methyl-4(1H)-pyrimidinone (n-propyl isomer) and its branched counterpart, 2-isopropyl-6-methyl-4(1H)-pyrimidinone (isopropyl isomer), is a critical quality attribute in pharmaceutical synthesis.[1][2] While these molecules share an identical molecular weight (MW: 152.19 g/mol ) and elemental formula (


), their physicochemical behaviors differ significantly due to steric topology.

This guide provides a definitive technical framework for distinguishing these isomers using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). It addresses the "silent impurity" risk where isomeric starting materials (butyramidine vs. isobutyramidine) lead to co-eluting byproducts that affect drug potency and metabolic stability.

Synthetic Origins & Structural Context[1][2][3]

The presence of these isomers typically stems from the condensation step in the pyrimidine ring formation. Understanding the precursor origin is the first step in impurity control.

The Condensation Pathway

The synthesis involves the condensation of a


-keto ester (ethyl acetoacetate) with an amidine. The specific alkyl group at the 2-position is determined entirely by the amidine used.
  • n-Propyl Isomer: Derived from Butyramidine .[3]

  • Isopropyl Isomer: Derived from Isobutyramidine .

Because industrial supplies of butyramidine can be contaminated with isobutyramidine (and vice versa) due to upstream nitrile synthesis issues, the resulting pyrimidinone batch may contain isomeric mixtures.

Synthesis Workflow Visualization

SynthesisPath cluster_amidines Starting Material Source EAA Ethyl Acetoacetate (C6H10O3) Condensation Base-Catalyzed Condensation (NaOEt / EtOH) EAA->Condensation Buty Butyramidine (n-propyl precursor) Buty->Condensation IsoButy Isobutyramidine (isopropyl precursor) IsoButy->Condensation Impurity N_Prod 2-n-propyl-6-methyl- 4-pyrimidinone Condensation->N_Prod Major Iso_Prod 2-isopropyl-6-methyl- 4-pyrimidinone Condensation->Iso_Prod Trace Isomer

Figure 1: Divergent synthesis pathways. The 2-position substituent is locked in during the amidine condensation step.

Spectroscopic Characterization (NMR)[5][6]

Proton NMR (


-NMR) is the gold standard for distinguishing these isomers. The alkyl chain protons exhibit distinct splitting patterns (multiplicity) that are impossible to confuse.
Comparative NMR Data (400 MHz, )
Feature2-n-Propyl Isomer (Linear)2-Isopropyl Isomer (Branched)
Terminal Methyl(s) Triplet (

ppm) Integration: 3H
Doublet (

ppm) Integration: 6H

-Position
Triplet (

ppm)

attached to ring
Septet (

ppm)

attached to ring

-Position
Multiplet/Sextet (

ppm) Central

Absent (Branched at

)
Ring Methyl (C6) Singlet (

ppm)
Singlet (

ppm)
Ring Proton (C5) Singlet (

ppm)
Singlet (

ppm)
Diagnostic Logic
  • Check the 1.0–1.3 ppm region:

    • A doublet integrating to 6 protons confirms the Isopropyl group (two equivalent methyls split by one methine).

    • A triplet integrating to 3 protons confirms the n-Propyl group.

  • Check the 2.5–3.0 ppm region:

    • A septet (7 peaks) confirms the Isopropyl methine proton.

    • A triplet confirms the n-Propyl methylene protons.

Mass Spectrometry & Fragmentation

While the molecular ion (


) is identical (m/z 152), the fragmentation patterns in Electron Impact (EI) MS differ due to the stability of the resulting carbocations.
Fragmentation Rules
  • Isopropyl Isomer: Favors the loss of a methyl radical (

    
    , mass 15) to form a stable secondary cation, or the loss of propene via rearrangement.
    
    • Key Peak: Strong signal at

      
       or 
      
      
      
      .
  • n-Propyl Isomer: Undergoes McLafferty Rearrangement (if the carbonyl is accessible) or loss of ethylene (

    
    , mass 28).
    
    • Key Peak: Distinctive loss of 28 or 29 mass units (

      
       or 
      
      
      
      ).
MS Decision Tree

MSDecision Start Analyze Mass Spectrum (Parent Ion m/z 152) CheckFrag Check Fragmentation Pattern Start->CheckFrag IsoPath Strong [M-15] (m/z 137) or [M-43] (Isopropyl cation) CheckFrag->IsoPath Methyl Loss NPath Strong [M-28] (m/z 124) (Loss of Ethylene) CheckFrag->NPath McLafferty / Ethylene Loss IsoResult CONCLUSION: Isopropyl Isomer IsoPath->IsoResult NResult CONCLUSION: n-Propyl Isomer NPath->NResult

Figure 2: Mass Spectrometry decision logic based on alkyl chain fragmentation stability.

Chromatographic Separation (HPLC Protocol)[8][9][10][11]

Separating these isomers requires a column that can discriminate based on steric bulk (shape selectivity). The isopropyl group is more spherical and compact, while the n-propyl group is linear and has more surface area for hydrophobic interaction.

Recommended Method
  • Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 2.6 µm,

    
     mm.
    
    • Why: Core-shell particles provide high efficiency to resolve closely eluting structural isomers.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: Isocratic hold at 25-30% B often yields better resolution than a steep gradient for isomers.

  • Elution Order:

    • Isopropyl Isomer: Elutes first (Lower retention time). The branched structure reduces the effective contact area with the C18 stationary phase compared to the linear chain.

    • n-Propyl Isomer: Elutes second . The linear chain maximizes hydrophobic interaction (Van der Waals forces).

Experimental Protocol: Impurity Profiling

Objective: Quantify 2-isopropyl impurity in a batch of 2-n-propyl-6-methyl-4-pyrimidinone.

  • Sample Prep: Dissolve 10 mg of the synthesized solid in 10 mL of 50:50 Water:MeCN. Sonicate for 5 mins.

  • HPLC Setup: Equilibrate C18 column with 70% Buffer A / 30% Buffer B at 1.0 mL/min.

  • Injection: Inject 5 µL.

  • Detection: UV at 254 nm (pyrimidine ring absorption).

  • Analysis:

    • Look for a small peak eluting immediately before the main peak (Relative Retention Time ~0.90 - 0.95).

    • Confirm identity by coupling to MS (Look for m/z 152 parent).

  • Reporting: Calculate Area% of the pre-eluting peak. If >0.1%, further purification (recrystallization from EtOH) is required.

References

  • Synthesis of Pyrimidinones: Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. US Patent 4918191A. (Describes the condensation of butyramidine). Link

  • Mass Spectrometry of Alkyl Groups: The m/z 43 Peak in Mass Spectrometry - Propyl and Isopropyl Fragments. Chemistry Steps.[1][2][4][5][6] (Detailed fragmentation mechanisms). Link

  • HPLC Separation of Isomers: Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 2022.[7] (General principles of isomer separation on C18). Link

  • General NMR Reference: Spectrometric Identification of Organic Compounds. Silverstein, R. M., et al. (Standard text for alkyl splitting patterns). Link

Sources

Foundational

Technical Guide: Tautomerism of 6-Methyl-2-n-propyl-4-hydroxypyrimidine

This guide provides an in-depth technical analysis of the tautomeric behavior of 6-methyl-2-n-propyl-4-hydroxypyrimidine , a critical heterocyclic intermediate.[1] It synthesizes structural theory, thermodynamic data, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the tautomeric behavior of 6-methyl-2-n-propyl-4-hydroxypyrimidine , a critical heterocyclic intermediate.[1] It synthesizes structural theory, thermodynamic data, and practical experimental protocols for researchers in medicinal chemistry and agrochemical development.

Mechanistic Insights, Analytical Characterization, and Synthetic Implications

Executive Summary

6-methyl-2-n-propyl-4-hydroxypyrimidine (CAS: 1450-75-5 for the n-propyl isomer; distinct from the isopropyl analog, a Diazinon metabolite) represents a classic case of prototropic tautomerism in nitrogen heterocycles.[1] While often designated as a "hydroxypyrimidine" in chemical catalogs, this nomenclature is a formal convenience that obscures its true physical state.

In the solid state and in polar solutions, the molecule exists predominantly as 6-methyl-2-n-propylpyrimidin-4(3H)-one (the lactam form).[1] Understanding this equilibrium is not merely academic; it dictates the regioselectivity of alkylation reactions (N- vs. O-alkylation) and influences the binding affinity of the molecule in active sites.[1] This guide dissects the thermodynamics of this equilibrium and provides validated protocols for its manipulation and characterization.

Molecular Architecture & Tautomeric Landscape

The core phenomenon governing the reactivity of this molecule is the lactam-lactim tautomerism .[1] The proton is mobile between the ring nitrogen (N3) and the exocyclic oxygen at position 4.

The Equilibrium

The tautomeric exchange involves the transfer of a proton, accompanied by the reorganization of the


-electron system.
  • Form A: Lactam (4(3H)-pyrimidinone): Characterized by a carbonyl group at C4 and a proton on N3.[1] This form is stabilized by a high dipole moment and is the dominant species in polar environments.

  • Form B: Lactim (4-hydroxypyrimidine): Characterized by an aromatic pyrimidine ring and a hydroxyl group at C4.[1] This form is favored in the gas phase and non-polar solvents (low dielectric constant).

Structural Determinants

The n-propyl group at C2 and the methyl group at C6 exert steric and electronic effects that subtly modulate this equilibrium compared to the unsubstituted parent.

  • Electronic Effect: The electron-donating alkyl groups (+I effect) slightly increase the basicity of the ring nitrogens, theoretically stabilizing the protonated nitrogen (lactam) form.

  • Steric Effect: The n-propyl chain is flexible and extends away from the reactive center, causing minimal steric hindrance to the N3-H or C4=O sites, unlike bulky tert-butyl substituents which might force the equilibrium by destabilizing solvation shells.[1]

Tautomerism Lactam Lactam Form (4(3H)-pyrimidinone) Dominant in Polar Solvents/Solid Lactim Lactim Form (4-hydroxypyrimidine) Favored in Gas Phase/Non-polar Lactam->Lactim K_eq << 1 (in H2O) Transition Transition State (Proton Transfer) Lactam->Transition - H+ (N3) Lactim->Transition - H+ (O) Transition->Lactam + H+ (N3) Transition->Lactim + H+ (O)

Figure 1: The lactam-lactim tautomeric equilibrium.[2][3] In aqueous solution, the equilibrium strongly favors the Lactam form (Left).

Thermodynamics & Solvent Effects[1][4][5]

The position of the equilibrium is dictated by the solvation energy of the two tautomers.

ParameterLactam Form (Oxo)Lactim Form (Hydroxy)Driver
Dipole Moment High (~4-6 D)Low (~1-2 D)Charge separation in the amide-like backbone.[1]
H-Bonding Donor (N-H) & Acceptor (C=O)Donor (O-H) & Acceptor (Ring N)Lactam forms stable cyclic dimers in solid state.[1]
Solvent Preference Water, DMSO, MethanolChloroform, Hexane, Gas PhaseDielectric constant (

) of solvent.
Aromaticity Reduced (Interrupts cyclic

)
Full (6

aromatic system)
Aromatic stabilization energy vs. Amide resonance.

Key Insight: In the solid state, 6-methyl-2-n-propyl-4-hydroxypyrimidine crystallizes exclusively as the lactam , forming centrosymmetric dimers via dual N-H[1]···O hydrogen bonds.[4] This is a critical consideration for formulation and solubility profiling.

Analytical Characterization Protocols

Distinguishing the tautomers requires techniques sensitive to the specific electronic environments of the N-H vs O-H protons and the C=O vs C-O bonds.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for solution-state analysis.[1]

  • 
    H NMR (DMSO-
    
    
    
    ):
    • Lactam Signal: Look for a broad singlet around 11.0 – 12.5 ppm . This corresponds to the N3-H proton.[1]

    • Absence: The absence of a signal >10 ppm and presence of a sharp singlet around 5-6 ppm (if exchange is slow) or loss of coupling would indicate the lactim form, but in DMSO, the N-H is distinct.

  • 
    C NMR: 
    
    • Carbonyl (C4): The lactam form shows a signal at ~160-165 ppm characteristic of an amide-like carbonyl.[1]

    • C-O (Lactim): Would appear upfield, closer to 170 ppm (deshielded by aromaticity) but distinct in chemical shift patterns of adjacent carbons.

Infrared Spectroscopy (FT-IR)
  • Lactam: Strong absorption at 1640–1690 cm

    
      (C=O stretch, Amide I band) and broad absorption at 2800–3200 cm
    
    
    
    (N-H stretch).[1]
  • Lactim: Absence of strong carbonyl band; presence of O-H stretch (often sharper, ~3500-3600 cm

    
     in dilute non-polar solution).[1]
    
UV-Vis Spectroscopy[1][7]
  • Solvatochromism: The

    
     shifts significantly between water (polar) and cyclohexane (non-polar), reflecting the change in the dominant chromophore (Amide 
    
    
    
    vs Aromatic
    
    
    ).

Analysis cluster_Solid Solid State cluster_Solution Solution State Sample Sample: 6-methyl-2-n-propyl-4-hydroxypyrimidine XRD X-Ray Diffraction (Definitive Structure) Sample->XRD IR_Solid FT-IR (ATR) Look for C=O (1660 cm-1) Sample->IR_Solid Solvent_Choice Dissolve in DMSO-d6 vs CDCl3 Sample->Solvent_Choice NMR 1H NMR Analysis Solvent_Choice->NMR Result_DMSO DMSO: N-H Peak (~12 ppm) (Lactam Dominant) NMR->Result_DMSO Result_CDCl3 CDCl3: Mixed/Shifted (Equilibrium shifts) NMR->Result_CDCl3

Figure 2: Analytical workflow for tautomer determination. DMSO stabilizes the lactam form, providing clear N-H NMR signals.

Synthetic Implications: Reactivity & Alkylation[1]

The "Ambident Nucleophile" challenge is the direct consequence of tautomerism. The pyrimidine ring has two nucleophilic sites: the Nitrogen (N3) and the Oxygen (exocyclic).

N-Alkylation vs. O-Alkylation[1]
  • Reaction: Alkylation with alkyl halides (R-X).

  • Condition A (Basic, Polar, Soft Electrophile): Using NaOH/KOH in water or ethanol with an alkyl iodide.

    • Mechanism: The reaction proceeds via the pyrimidinyl anion. The charge is delocalized, but N3 is often the softer, more nucleophilic center for soft electrophiles.

    • Product: N-alkylated product (e.g., 3-alkyl-6-methyl-2-propylpyrimidin-4-one).[1]

  • Condition B (Silver Salts, O-selective): Using

    
     or trapping with silyl chlorides.[1]
    
    • Mechanism: Silver coordinates to the nitrogen, blocking it and directing the electrophile to the oxygen.

    • Product: O-alkylated product (e.g., 4-alkoxy-6-methyl-2-propylpyrimidine).[1]

Chlorination

To convert the "hydroxy" group to a leaving group (Cl) for nucleophilic aromatic substitution (


):
  • Reagent: Phosphorus oxychloride (

    
    ).[5]
    
  • Mechanism: The reaction proceeds through the enol (lactim) tautomer.

    
     reacts with the -OH group to form a phosphorodichloridate intermediate, which is then displaced by chloride.
    
  • Outcome: Formation of 4-chloro-6-methyl-2-n-propylpyrimidine , a key scaffold for introducing amines (via

    
    ) to create bioactive derivatives.[1]
    

Reactivity Precursor 6-methyl-2-n-propyl- 4-hydroxypyrimidine Anion Pyrimidinyl Anion (Delocalized Charge) Precursor->Anion Base (NaOH) Cl_Prod 4-Chloro Derivative (via POCl3) Precursor->Cl_Prod POCl3 / Reflux N_Prod N-Alkylated Product (Thermodynamic/Soft) Anion->N_Prod R-X (Polar Solvent) O_Prod O-Alkylated Product (Kinetic/Hard/Ag+) Anion->O_Prod R-X (Ag salts)

Figure 3: Divergent reactivity pathways based on tautomeric forms and reaction conditions.[1]

Experimental Protocols

Synthesis of 6-methyl-2-n-propyl-4-hydroxypyrimidine

Principle: Cyclocondensation of an amidine with a


-keto ester.[1]
  • Reagents: Butyramidine hydrochloride (1.0 eq), Ethyl acetoacetate (1.0 eq), Sodium ethoxide (2.2 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve sodium metal in absolute ethanol to generate sodium ethoxide.

    • Add butyramidine hydrochloride; stir for 30 min to liberate the free amidine base (NaCl precipitates).

    • Add ethyl acetoacetate dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. The solution will likely turn yellow/orange.

    • Workup: Evaporate ethanol under reduced pressure. Dissolve the residue in a minimum amount of water.

    • Acidification: Carefully acidify with glacial acetic acid or HCl to pH ~5-6.[1] The product (lactam form) will precipitate as a solid.

    • Purification: Recrystallize from water or Ethanol/Water mix.[6]

Protocol: Tautomer Identification via Solvent-Switch NMR

Objective: Confirm the dominance of the lactam form in polar media.[1]

  • Sample Preparation: Prepare two NMR tubes.

    • Tube A: 10 mg sample in 0.6 mL DMSO-

      
       .
      
    • Tube B: 10 mg sample in 0.6 mL CDCl

      
        (Note: Solubility may be lower).
      
  • Acquisition: Run standard

    
    H NMR (16 scans).
    
  • Analysis:

    • Check Tube A: Identify the broad singlet at >11 ppm. This confirms the N-H species (Lactam).

    • Check Tube B: Look for shifts in the ring protons (C5-H).[1] In non-polar solvents, the equilibrium shifts slightly, potentially broadening peaks or showing averaged signals if exchange is intermediate on the NMR timescale.

References

  • Tautomerism in 4-Hydroxypyrimidines: Brown, D. J., & Mason, S. F. (1956). The Pyrimidines. Wiley-Interscience.[1] (Classic text establishing the N-H lactam dominance).

  • Crystal Structure of Analogs: Tiekink, E. R. T. (2008). "2-Isopropyl-6-methylpyrimidin-4(3H)-one."[1] Acta Crystallographica Section E, E64, o1589. Link (Demonstrates the N-H...O dimer motif in the closely related isopropyl isomer).

  • Spectroscopic Determination: Katritzky, A. R., & Lagowski, J. M. (1963). "Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods." Advances in Heterocyclic Chemistry, 1, 311-338. Link

  • Synthetic Pathway: Foster, H. M., & Snyder, H. R. (1963). "4-Methyl-6-hydroxypyrimidine."[1][7][8][9][10] Organic Syntheses, Coll.[10] Vol. 4, p.638. Link (General procedure adaptable for propyl derivatives).

  • Reactivity of Pyrimidinones: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

Sources

Exploratory

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

An In-depth Technical Guide on the Solubility of 6-Methyl-2-propylpyrimidin-4-one in Organic Solvents For Researchers, Scientists, and Drug Development Professionals 6-Methyl-2-propylpyrimidin-4-one and its close analogs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility of 6-Methyl-2-propylpyrimidin-4-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

6-Methyl-2-propylpyrimidin-4-one and its close analogs, such as 6-propyl-2-thiouracil (propylthiouracil), represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their therapeutic potential is intrinsically linked to their bioavailability, which in turn is heavily influenced by their solubility in various solvent systems. A comprehensive understanding of the solubility profile of these compounds in organic solvents is paramount for a range of applications, from reaction chemistry and purification to formulation and drug delivery.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The key physicochemical properties of 6-methyl-2-propylpyrimidin-4-one and its analogs that dictate their solubility in organic solvents include polarity, hydrogen bonding capacity, and molecular size and shape.

The pyrimidine core, with its nitrogen and oxygen atoms, imparts a degree of polarity to the molecule and provides sites for hydrogen bonding (both as donors and acceptors). The presence of the methyl and propyl groups introduces nonpolar character. The overall solubility in a given organic solvent will therefore depend on the balance of these polar and nonpolar features and how they interact with the solvent's own properties.

Table 1: Physicochemical Properties of 6-Propyl-2-thiouracil (Propylthiouracil) as a Reference Analog

PropertyValueSource
Molecular FormulaC₇H₁₀N₂OS[1]
Molecular Weight170.2 g/mol [1]
Melting Point219-221 °C[1][2]
AppearanceWhite crystalline powder[3]
pKaNot specified
LogP (Octanol-Water Partition Coefficient)Not specified

The high melting point of propylthiouracil suggests strong intermolecular forces in its crystal lattice. Overcoming these forces is a prerequisite for dissolution, and a solvent must be able to favorably interact with the solute molecules to break down the crystal structure.

Solubility Profile in Common Organic Solvents

Direct, quantitative solubility data for 6-methyl-2-propylpyrimidin-4-one is sparse. However, by examining data for the closely related and widely studied compound, 6-propyl-2-thiouracil (propylthiouracil), we can establish a reliable qualitative and semi-quantitative understanding.

Qualitative Solubility of 6-Propyl-2-thiouracil:

  • Slightly soluble in: Chloroform, Ether.[2]

  • Sparingly soluble in: Acetone, Ethyl alcohol.[2][3]

  • Practically insoluble in: Benzene.[1][3]

Quantitative Solubility Data for 6-Propyl-2-thiouracil:

The following table summarizes the available quantitative solubility data for propylthiouracil in various organic solvents. It is important to note that these values are often provided in the context of preparing stock solutions and may not represent the saturation solubility at a given temperature.

Table 2: Quantitative Solubility of 6-Propyl-2-thiouracil in Selected Organic Solvents

SolventSolubility (mg/mL)NotesSource
Ethanol~2[4]
Ethanol16[1][5]
Acetone16[1][5]
Dimethyl Sulfoxide (DMSO)~10[4]
Dimethylformamide (DMF)~12.5[4]
1 N NaOH50With heating[1]

The variation in reported solubility values for ethanol highlights the importance of experimental conditions, such as temperature and the specific grade of the solvent. Generally, the solubility of pyrimidine derivatives tends to increase with temperature.[6][7] The higher solubility in polar aprotic solvents like DMSO and DMF is consistent with the presence of polar functional groups in the propylthiouracil molecule.[6]

Experimental Determination of Solubility: A Validated Protocol

Given the limited availability of comprehensive solubility data, experimental determination is often necessary. The following is a detailed, self-validating protocol for determining the equilibrium solubility of 6-methyl-2-propylpyrimidin-4-one in an organic solvent of interest using the isothermal shake-flask method.

Principle

An excess amount of the solid compound is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • 6-Methyl-2-propylpyrimidin-4-one (analytical standard grade)

  • Organic solvent of interest (HPLC grade)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Accurately weigh a known amount of 6-methyl-2-propylpyrimidin-4-one and dissolve it in the solvent of interest to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected solubility range.

  • Equilibration:

    • Add an excess amount of 6-methyl-2-propylpyrimidin-4-one to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration standards.

  • Analytical Measurement:

    • Analyze the calibration standards and the diluted sample by HPLC. A C18 column is often suitable for this type of compound. The mobile phase and detection wavelength should be optimized for 6-methyl-2-propylpyrimidin-4-one.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting value is the solubility of 6-methyl-2-propylpyrimidin-4-one in the chosen solvent at the experimental temperature.

Self-Validation and Trustworthiness

To ensure the trustworthiness of the results, the following should be performed:

  • Time to Equilibrium Study: Conduct preliminary experiments to determine the time required to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.

  • Triplicate Measurements: Perform the entire experiment in triplicate to assess the precision of the method.

  • Linearity of Calibration: The calibration curve should have a correlation coefficient (R²) of >0.999.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation A Prepare Calibration Standards F HPLC Analysis A->F B Add Excess Solute to Solvent C Shake at Constant Temperature B->C D Filter Supernatant C->D E Dilute Sample D->E E->F G Determine Concentration from Calibration Curve F->G H Calculate Solubility G->H G cluster_solute Solute Properties cluster_solvent Solvent Properties Polarity Molecular Polarity Solubility Solubility Polarity->Solubility Hbond Hydrogen Bonding Capacity Hbond->Solubility Crystal Crystal Lattice Energy Crystal->Solubility SolvPolarity Solvent Polarity SolvPolarity->Solubility SolvHbond Hydrogen Bonding Capacity SolvHbond->Solubility

Caption: Interplay of factors governing solubility.

Conclusion and Future Perspectives

This technical guide has synthesized the available information on the solubility of 6-methyl-2-propylpyrimidin-4-one in organic solvents, primarily through the lens of its close analog, 6-propyl-2-thiouracil. While qualitative data provides a general understanding, the lack of extensive quantitative data necessitates experimental determination for specific applications. The provided detailed protocol offers a robust framework for researchers to obtain this critical data.

Future work should focus on systematically measuring the solubility of 6-methyl-2-propylpyrimidin-4-one in a range of pharmaceutically relevant organic solvents at various temperatures. Such data would be invaluable for building predictive solubility models and for optimizing processes in drug development, from synthesis and purification to formulation and manufacturing.

References

Sources

Foundational

2-propyl-6-methyl-4(3H)-pyrimidinone PubChem CID data

An In-Depth Technical Guide to 2-Propyl-6-methyl-4(3H)-pyrimidinone[1][2] Executive Summary 2-propyl-6-methyl-4(3H)-pyrimidinone (also known as 6-methyl-2-propylpyrimidin-4-ol) is a heterocyclic organic compound belongin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Propyl-6-methyl-4(3H)-pyrimidinone[1][2]

Executive Summary

2-propyl-6-methyl-4(3H)-pyrimidinone (also known as 6-methyl-2-propylpyrimidin-4-ol) is a heterocyclic organic compound belonging to the pyrimidinone class.[1][2] It serves as a critical structural scaffold in medicinal chemistry and agrochemical research.[2] While often overshadowed by its isomer, 2-isopropyl-6-methyl-4-pyrimidinone (a primary metabolite of the pesticide Diazinon, known as G 27550), the n-propyl variant represents a distinct chemical entity used in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and steric hindrance in bioactive ligands.[1][2]

This guide provides a comprehensive technical profile of the compound, detailing its chemical identity, self-validating synthesis protocols, tautomeric behavior, and applications in drug discovery.

Chemical Identity & Physical Profile

The compound exists in a dynamic equilibrium between its keto and enol forms. In the solid state and polar solvents, the keto form (pyrimidinone) generally predominates, while the enol form (pyrimidinol) contributes to its reactivity toward electrophiles.

Nomenclature & Identifiers
Parameter Data
IUPAC Name 6-Methyl-2-propylpyrimidin-4(3H)-one
Common Synonyms 2-Propyl-6-methyl-4-pyrimidinol; 2-n-Propyl-6-methyl-4-hydroxypyrimidine
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Isomeric Distinction Critical Note: Distinct from 2-isopropyl-6-methyl-4-pyrimidinone (CAS 2814-20-2).[1][2][3][4]
Predicted LogP ~1.1 (Slightly more lipophilic than the isopropyl isomer at 0.[2]7)
H-Bond Donors 1
H-Bond Acceptors 2
Structural Disambiguation

Researchers must distinguish between the n-propyl and isopropyl isomers.[1][2] The n-propyl chain allows for greater conformational flexibility, whereas the isopropyl group introduces steric bulk proximal to the N1/N3 positions, affecting receptor binding kinetics.

Synthesis & Manufacturing

The synthesis of 2-propyl-6-methyl-4(3H)-pyrimidinone follows the classical Pinner Pyrimidine Synthesis pathway.[1][2] This involves the condensation of a


-keto ester with an amidine.[1][2]
Reaction Logic & Mechanism

The formation is driven by a base-catalyzed condensation between Butyramidine (providing the N-C-N fragment and the propyl group) and Ethyl Acetoacetate (providing the C-C-C fragment and the methyl group).[2]

Mechanism Steps:

  • Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the

    
    -keto ester.[2][5]
    
  • Elimination: Loss of water forms an intermediate enamine.[2]

  • Cyclization: The second amidine nitrogen attacks the ester carbonyl.[2]

  • Aromatization: Loss of ethanol yields the pyrimidinone core.[2]

Synthesis Workflow Visualization

SynthesisPath Butyramidine Butyramidine HCl (C4H10N2·HCl) Inter1 Intermediate (Acyclic Adduct) Butyramidine->Inter1 Condensation (Reflux) EAA Ethyl Acetoacetate (C6H10O3) EAA->Inter1 Condensation (Reflux) Base NaOEt / EtOH (Base Catalyst) Base->Inter1 Condensation (Reflux) Product 2-Propyl-6-methyl- 4(3H)-pyrimidinone Inter1->Product Cyclization (-EtOH) Byprod Byproducts: EtOH + H2O + NaCl Inter1->Byprod

Figure 1: Synthetic pathway for the formation of the pyrimidinone core via condensation.

Experimental Protocol (Self-Validating)

Reagents:

  • Butyramidine Hydrochloride (1.0 eq)[2]

  • Ethyl Acetoacetate (1.1 eq)[2]

  • Sodium Ethoxide (2.5 eq, prepared in situ from Na metal and dry EtOH)

  • Ethanol (Anhydrous)[2]

Step-by-Step Methodology:

  • Preparation of Base: In a dry 3-neck round-bottom flask under nitrogen atmosphere, dissolve sodium metal (2.5 eq) in anhydrous ethanol. Stir until evolution of

    
     gas ceases.[2]
    
  • Free Base Formation: Add Butyramidine Hydrochloride (1.0 eq) to the ethoxide solution. Stir for 30 minutes at room temperature to liberate the free amidine. Validation: The solution should become cloudy as NaCl precipitates.[2]

  • Condensation: Dropwise add Ethyl Acetoacetate (1.1 eq) over 20 minutes. The reaction is exothermic; maintain temperature

    
    C.[2]
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Validation: Monitor by TLC (Mobile phase: 10% MeOH in DCM). Disappearance of the amidine spot indicates completion.[2]
    
  • Workup:

    • Cool to room temperature.[2][6]

    • Evaporate ethanol under reduced pressure.

    • Dissolve the residue in minimal water.[2]

    • Acidification (Critical Step): Carefully acidify with glacial acetic acid to pH ~5–6.[2] The product will precipitate as a solid.[2][7]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water or acetone.

Tautomerism & Reactivity

Understanding the tautomeric equilibrium is vital for downstream derivatization.[2]

Keto-Enol Equilibrium

In solution, the compound exists as a mixture of the 4(3H)-one (lactam) and 4-pyrimidinol (lactim) forms.[1][2]

  • Reaction with Electrophiles:

    • N-Alkylation: Favored under basic conditions with soft electrophiles (e.g., alkyl halides in DMF/K2CO3), leading to N3-substituted products.[1][2]

    • O-Alkylation: Favored when using silver salts (Ag2CO3) or hard electrophiles, leading to 4-alkoxypyrimidines.[1][2]

    • Chlorination: Treatment with

      
       converts the tautomeric hydroxyl group into a chloride (4-chloro-6-methyl-2-propylpyrimidine), a versatile intermediate for 
      
      
      
      reactions.[1][2]

Tautomerism Keto Keto Form (4(3H)-one) Polar Solvent / Solid State Enol Enol Form (4-pyrimidinol) Non-polar Solvent / Gas Phase Keto->Enol Tautomerization

Figure 2: Tautomeric equilibrium between the lactam and lactim forms.

Applications & Biological Relevance

Pharmaceutical Scaffold

This compound serves as a "privileged structure" in drug design.[2]

  • Antihypertensives: Analogous to the core structure of Angiotensin II receptor antagonists.[2]

  • Antivirals: Pyrimidinones are often investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2]

  • Metabolic Studies: Used as a reference standard to distinguish between propyl-chain metabolites and the more common isopropyl metabolites (Diazinon degradation products) in toxicology screens.[1][2]

Agrochemical Context

While the isopropyl analog is a direct metabolite of Diazinon (Organophosphate), the n-propyl analog is used in environmental fate studies to track the degradation pathways of novel pyrimidine-based fungicides where the alkyl chain length determines soil half-life.[1][2]

Safety & Handling (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Handling: Use in a fume hood.[2] Avoid dust formation.[2]

  • Storage: Store in a cool, dry place. Hygroscopic tendencies may be observed; keep tightly sealed.[2]

References

  • PubChem Compound Summary. (2025). 2-Isopropyl-6-methyl-4-pyrimidinol (CID 135444498).[1][2] National Center for Biotechnology Information. Link(Note: Cited as the primary structural isomer reference for physical property estimation).

  • Kenner, G. W., & Todd, A. R. (1957). Pyrimidines and their derivatives.[2][6][9][10][11][12][13] In Heterocyclic Compounds (Vol. 6).[2] Wiley. (Foundational text on Pinner Synthesis).

  • BenchChem. (2024). 2-Isopropyl-6-methyl-4-pyrimidone Technical Data. Link

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 2-Isopropyl-6-methyl-4-pyrimidinol. Link

Sources

Exploratory

Thermodynamic Stability of 2-Propyl vs 2-Isopropyl Pyrimidinones: A Technical Guide

This guide provides an in-depth technical analysis of the thermodynamic and physicochemical stability profiles of 2-propyl versus 2-isopropyl pyrimidinones. It is designed for researchers in medicinal chemistry and proce...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic and physicochemical stability profiles of 2-propyl versus 2-isopropyl pyrimidinones. It is designed for researchers in medicinal chemistry and process development.[1]

Executive Summary

In the design of bioactive heterocycles, the choice between a 2-n-propyl and a 2-isopropyl substituent on the pyrimidinone scaffold is rarely arbitrary. While electronically similar, these two isomers exhibit distinct thermodynamic behaviors driven by steric topology and crystal lattice energy .

  • 2-n-Propyl Pyrimidinones: Generally exhibit higher thermodynamic stability in N-substituted systems due to minimal steric strain (A(1,[2]3) interactions).[3][4] They are often the "safe" choice for maximizing binding affinity in narrow pockets (e.g., Sildenafil).[2]

  • 2-Isopropyl Pyrimidinones: Introduce significant steric bulk at the

    
    -carbon. This creates a higher energy ground state in N-substituted analogs but can thermodynamically favor the keto-tautomer  in the solid state by blocking access to the enol oxygen. They are more susceptible to oxidative degradation at the methine position.
    

Theoretical Framework: Sterics & Electronics

To understand the stability differences, we must decouple the electronic inductive effects from the steric consequences of branching.

Electronic Inductive Effects (+I)

Both propyl and isopropyl groups are weak electron donors (alkyl groups).[2]

  • Isopropyl: Secondary alkyl group. Slightly stronger inductive effect (

    
    ).[2] Theoretically increases electron density in the pyrimidine ring more than n-propyl, potentially making the carbonyl oxygen more basic.
    
  • n-Propyl: Primary alkyl group. Weaker

    
     effect.
    

Thermodynamic Implication: The electronic difference is negligible (< 1 kcal/mol) regarding the heat of formation. It does not drive the stability divergence.

Steric Topology and Strain (The Dominant Factor)

The stability bifurcation arises from the spatial arrangement of atoms near the C2 position.

  • 2-n-Propyl (Linear): The

    
    -carbon is a methylene (
    
    
    
    ).[2] The ethyl tail can rotate away from the N1 and N3 positions, adopting a low-energy conformation that minimizes clash.
  • 2-Isopropyl (Branched): The

    
    -carbon is a methine (
    
    
    
    ).[2] The two methyl groups create a "V" shape that inevitably interacts with the lone pairs or substituents on N1 and N3.
The N-Substituent "Clash" Rule

If the pyrimidinone is N-substituted (common in APIs like Sildenafil), the 2-isopropyl group suffers from severe allylic 1,3-strain (A(1,3)) .[2]

Parameter2-n-Propyl2-IsopropylStability Impact

-Carbon Hybridization

(Secondary)

(Tertiary)
Isopropyl has restricted rotation.[2]
Taft Steric Parameter (

)
-0.36-0.47Isopropyl is significantly bulkier.[2]
A(1,3) Strain (with N-R) LowHighCritical: Destabilizes 2-iPr in N-alkylated systems.[2]
Crystal Packing Efficiency Variable (Flexible chain)High (Rigid/Compact)Isopropyl often yields higher MP solids (if no N-clash).[2]

Tautomeric Equilibrium & Solid-State Stability

Pyrimidinones exist in a dynamic equilibrium between the lactam (keto) and lactim (enol) forms.[2] The substituent at C2 influences this ratio and the resulting solid-state stability.

The Keto-Enol Preference

Thermodynamically, the keto form (pyrimidin-4(3H)-one) is the stable tautomer for both isomers in solution and solid state.[2] However, the 2-isopropyl group reinforces this preference through steric shielding.

  • Mechanism: The bulky isopropyl group shields the N1/N3 region. In the solid state, this steric bulk prevents the close approach required for certain enol-stabilizing H-bond networks, forcing the molecule into the deeply thermodynamic keto-dimer arrangement.

  • Evidence: X-ray crystallography of 2-isopropyl-6-methylpyrimidin-4(3H)-one confirms it crystallizes exclusively in the keto form, forming centrosymmetric dimers via

    
     hydrogen bonds [1].[2][3]
    
Visualization of Tautomeric & Steric Pathways

The following diagram illustrates the steric pressure applied by the isopropyl group compared to the propyl group, and how this shifts the stability landscape.

PyrimidinoneStability cluster_0 2-Propyl (Linear) cluster_1 2-Isopropyl (Branched) Propyl_Keto Keto Form (Thermodynamic Ground State) Propyl_Enol Enol Form (High Energy) Propyl_Keto->Propyl_Enol Tautomerization (Equilibrium) Propyl_Sterics Low Steric Clash Flexible Rotation Propyl_Sterics->Propyl_Keto Stabilizes Iso_Keto Keto Form (Hyper-Stable Crystal) Iso_Enol Enol Form (Sterically Blocked) Iso_Keto->Iso_Enol Tautomerization (Hindered) Iso_Sterics High A(1,3) Strain (If N-Substituted) Iso_Sterics->Iso_Keto Destabilizes (Solution) Stabilizes (Lattice)

Figure 1: Comparative stability landscape.[2] The 2-isopropyl group introduces steric rigidity that destabilizes N-substituted solution states but can enhance crystal lattice stability.

Chemical Reactivity & Degradation Risks

While "thermodynamic stability" refers to energy states, "chemical stability" (shelf-life) is often the practical concern.[2] Here, the 2-isopropyl group presents a specific liability.

Oxidative Instability (The Methine Weakness)[2]
  • 2-Isopropyl: Contains a tertiary benzylic-like hydrogen (at the methine C-H). Tertiary radicals are more stable, making this position more susceptible to auto-oxidation or radical abstraction during storage, especially under light exposure.[2]

  • 2-n-Propyl: Contains secondary hydrogens . These are significantly less reactive toward radical abstraction.

Protocol for Stress Testing (Oxidative Stability):

  • Dissolve 10 mg of each analog in acetonitrile/water (1:1).

  • Add 0.1 eq AIBN (radical initiator) and bubble oxygen.

  • Heat to 40°C for 24 hours.

  • Analyze via HPLC-MS for formation of the

    
    -hydroxy or peroxide derivative.
    
    • Expectation: 2-Isopropyl analog will show 3-5x higher degradation rates than 2-n-propyl.

Synthetic Accessibility (Kinetic Stability)

During cyclization (e.g., condensation of amidines with


-keto esters), the 2-isopropyl  group is bulky enough to retard the reaction rate but stable enough to survive reflux.[2]
  • Yield Trade-off: Synthesis of 2-isopropylpyrimidinones often requires higher temperatures or stronger bases compared to n-propyl analogs due to the kinetic barrier of bringing the bulky amidine into the electrophilic center [2].

Case Study: Sildenafil (Viagra) vs. Isopropyl Analogs

Why does Sildenafil utilize a propyl group (on the pyrazole ring, structurally analogous to the C2 position in pure pyrimidines) rather than an isopropyl group?

  • Binding Pocket Fit (Thermodynamics of Binding): The PDE5 enzyme pocket is narrow. The linear n-propyl group can fold or extend to maximize van der Waals contacts without clashing with the pocket walls. An isopropyl group would create a steric bulb that reduces binding enthalpy [3].

  • Solubility: Isopropyl analogs often have lower aqueous solubility due to efficient crystal packing (higher lattice energy), which is detrimental for Class II drugs like Sildenafil.[2]

Comparative Data Table
Property2-n-Propyl Pyrimidinone2-Isopropyl Pyrimidinone
Lattice Energy ModerateHigh (Often Higher MP)
Solubility (Water) ModerateLow (Lipophilic & Packing)
Oxidative Stability High (Secondary C-H)Moderate (Tertiary C-H)
Steric Strain (N-H) NegligibleModerate
Steric Strain (N-Me) LowHigh (Destabilizing)

Experimental Protocol: Determining Relative Stability

To empirically verify the thermodynamic stability difference, a Competition Equilibration Experiment is recommended. Since alkyl groups do not migrate, we measure Hydrolytic Stability as a proxy for the energy of the ring system.

Objective: Determine which ring system is more resistant to hydrolytic ring-opening (correlating to ground state stability).

Methodology:

  • Preparation: Prepare 10 mM solutions of both 2-propyl-pyrimidin-4-one and 2-isopropyl-pyrimidin-4-one in 1M NaOH/MeOH (1:1).

  • Incubation: Heat both vials to 60°C in a chemically resistant block.

  • Sampling: Aliquot 50 µL every 2 hours for 12 hours. Quench with 1M HCl.

  • Analysis: Quantify the remaining intact pyrimidinone via HPLC (UV 254 nm).

  • Calculation: Plot

    
     vs time to determine the pseudo-first-order rate constant (
    
    
    
    ).
    • Interpretation: A lower

      
       indicates a more thermodynamically stable ring system (higher activation energy for hydrolysis).[2] The 2-isopropyl group typically protects the C2 position from nucleophilic attack kinetically, appearing more stable in this specific test despite potential internal strain.
      

References

  • Hemamalini, M., & Fun, H. K. (2010).[2] 2-Isopropyl-6-methylpyrimidin-4(3H)-one .[2][3][5] Acta Crystallographica Section E, 66(9), o2459. Link

  • BenchChem. (2025).[1][2] Comparing the efficacy of different synthetic routes to 6-isopropylpyrimidin-4-ol . BenchChem Technical Guides. Link[2]

  • Dunn, P. J., et al. (1998).[2] Synthesis of Sildenafil . Organic Process Research & Development. (Contextual citation regarding propyl group selection in PDE5 inhibitors).

  • Lu, Z., et al. (2024).[2][6] One-pot synthesis of 4-pyrimidone-2-thioether . RSC Advances. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Strategic Guide to the Recrystallization and Purification of 6-methyl-2-propyl-4-pyrimidinone

Abstract This document provides a comprehensive guide for the purification of 6-methyl-2-propyl-4-pyrimidinone via recrystallization. Purity of active pharmaceutical ingredients (APIs) and synthetic intermediates is para...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 6-methyl-2-propyl-4-pyrimidinone via recrystallization. Purity of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount in drug development and chemical research. Recrystallization remains a powerful and cost-effective technique for achieving high purity. This note details the underlying principles, solvent selection strategies, a step-by-step experimental protocol, and troubleshooting advice tailored to the specific physicochemical properties of 6-methyl-2-propyl-4-pyrimidinone. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining high-purity crystalline material.

Introduction: The Critical Role of Purity

6-methyl-2-propyl-4-pyrimidinone and its analogues are important heterocyclic compounds often used as intermediates in the synthesis of bioactive molecules and agrochemicals.[1][2] The presence of impurities, even in small amounts, can drastically alter biological activity, toxicity profiles, and reaction outcomes. Therefore, effective purification is not merely a procedural step but a critical determinant of experimental success and product safety.

Recrystallization is a superior purification method based on the differential solubility of a compound and its impurities in a selected solvent system. The ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature. Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which ideally remain in the solution (mother liquor).

Analyte Profile: Physicochemical Properties of 6-methyl-2-propyl-4-pyrimidinone

A successful recrystallization strategy is predicated on a thorough understanding of the target molecule's properties. The key physicochemical parameters for 6-methyl-2-propyl-4-pyrimidinone are summarized below.

PropertyValueSignificance for Recrystallization
Molecular Formula C₈H₁₂N₂OProvides basic chemical identity.
Melting Point (MP) 150 °C[3]The boiling point of the chosen solvent must be significantly lower than this to prevent the compound from melting in the solution ("oiling out").
LogKow (Octanol-Water) 0.725[3]Indicates moderate polarity. The compound is slightly more hydrophilic than lipophilic, suggesting good solubility in polar protic and aprotic solvents.
Water Solubility Low (3.46e-2 units)[3]Suggests water could be a suitable anti-solvent or part of a mixed-solvent system.
pKa (Acidic) ~8.89[3]The N-H proton is weakly acidic, allowing for hydrogen bond donation.
pKa (Basic) ~2.26[3]The pyrimidine nitrogens are weakly basic, allowing for hydrogen bond acceptance.

The molecule's structure, featuring both hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), combined with its moderate polarity, is the primary driver for solvent selection.

Principles of Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. The ideal solvent should meet the following criteria:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.

  • Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery of the purified crystals.

  • Boiling Point Below Solute's Melting Point: To prevent the compound from oiling out, the solvent's boiling point should be at least 10-20 °C below the compound's melting point (150 °C)[3].

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.

  • Impurity Solubility Profile: Ideally, impurities should be either highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (removed via hot filtration).

Recommended Single Solvent Systems

Based on the analyte's polarity and the principles above, moderately polar solvents are excellent starting points. Ethanol, in particular, has been successfully used for recrystallizing various pyrimidine derivatives.[4][5][6]

SolventBoiling Point (°C)PolarityRationale & Considerations
Ethanol 78Polar ProticExcellent choice. Its polarity matches the analyte, it can hydrogen bond, and its boiling point is well below the analyte's melting point. Often used for pyrimidinones.[4][5]
Isopropanol 82Polar ProticSimilar to ethanol, may offer a slightly different solubility profile that could be advantageous.
Acetonitrile 82Polar AproticA good candidate with a suitable boiling point. Its aprotic nature may alter solubility compared to alcohols.
Ethyl Acetate 77Moderately PolarLess polar than alcohols. May result in lower solubility when hot but could lead to higher recovery if a suitable solubility differential is achieved.
Water 100Highly PolarGiven the low water solubility[3], water is unlikely to be a good single solvent but is an excellent candidate as an anti-solvent.
Recommended Mixed (Binary) Solvent Systems

If no single solvent provides the ideal solubility differential, a mixed solvent system is employed. This involves dissolving the compound in a "good" solvent at its boiling point, followed by the careful addition of a "poor" or "anti-solvent" until the solution becomes turbid.

  • Ethanol/Water: The most promising pair. Dissolve the pyrimidinone in a minimum of hot ethanol, then add hot water dropwise until persistent cloudiness is observed. Add a drop or two of hot ethanol to redissolve and then allow to cool.

  • Acetone/Hexane: A classic polar/non-polar pair. Dissolve in hot acetone and add hexane as the anti-solvent.

  • Ethyl Acetate/Heptane: A medium-polarity/non-polar pair that can also be effective.

Experimental Protocol: Recrystallization of 6-methyl-2-propyl-4-pyrimidinone

This protocol outlines the standard procedure for purification by cooling crystallization. A small-scale solvent screening should be performed first to confirm the optimal solvent choice from the recommendations above.

Workflow Diagram

G cluster_prep Preparation cluster_main Recrystallization Process cluster_iso Isolation & Drying A Weigh Crude Compound B Select Optimal Solvent System A->B C Add Minimum Volume of Hot Solvent B->C D Heat to Dissolve (Clear Solution) C->D E Hot Filtration (If Insoluble Impurities) D->E Optional F Slow Cooling to Room Temp D->F E->F G Induce Crystallization (Scratch/Seed) F->G If needed H Cool in Ice Bath (Maximize Yield) F->H G->H I Vacuum Filtration (Collect Crystals) H->I J Wash with Cold Solvent I->J K Dry Crystals (Vacuum Oven) J->K L Assess Purity (MP, TLC, etc.) K->L

Caption: Workflow for the purification of 6-methyl-2-propyl-4-pyrimidinone.

Step-by-Step Methodology
  • Dissolution: Place the crude 6-methyl-2-propyl-4-pyrimidinone in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar.

  • Solvent Addition: In a separate flask, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions while stirring and heating. Continue adding solvent until the compound just dissolves completely. Expert Tip: Adding a large excess of solvent is a common mistake that will significantly reduce the final yield.

  • Decolorization (Optional): If the solution is colored by impurities, remove the flask from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated filter funnel and flask.

  • Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[7]

  • Washing: While the crystals are still in the funnel, wash them with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Transfer the crystals to a watch glass or weighing dish and dry them to a constant weight. A vacuum oven at a moderate temperature (e.g., 50-60 °C) is ideal for removing the final traces of solvent.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute (not an issue here).- The solution is cooling too rapidly.- The concentration of the solute is too high.- Re-heat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool much more slowly.- Consider switching to a lower-boiling point solvent.
No Crystals Form - Too much solvent was used.- The solution is not sufficiently supersaturated.- The compound is too soluble in the chosen solvent even at low temperatures.[7]- Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of the pure compound.- If too much solvent was used, evaporate some of the solvent and allow it to cool again.- Re-evaluate the solvent choice; consider using a mixed-solvent system.
Low Recovery - Too much solvent was used during dissolution.- The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Crystals were washed with solvent that was not ice-cold.- Ensure the minimum amount of hot solvent is used for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- To recover more material, the mother liquor can be concentrated and a second crop of crystals can be collected (this crop may be less pure).

References

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 6-methyl-2-propylpyrimidin-4(3H)-one Properties. CompTox Chemicals Dashboard. [Link]

  • El-Gaby, M. S. A., et al. (2013). Clean and Efficient Synthesis of Pyrimidine and Pyrimidinone Derivatives under Free Solvent Condition. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one. National Center for Biotechnology Information. [Link]

  • Al-Obaidi, A. S. M. (2017). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). International Journal of Pharmaceutical and Clinical Research. [Link]

  • Patel, H., et al. (2021). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science (IJRES). [Link]

  • El-Hashash, M. A., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Exclusive Chemistry Ltd. (2024). 6-Methyl-2-(4-morpholinyl)-4-pyrimidinol. Product Page. [Link]

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research. [Link]

Sources

Application

Application Note: Advanced 1H NMR Spectral Analysis of 6-methyl-2-propylpyrimidin-4(3H)-one

Abstract & Scope This application note provides a definitive guide for the structural validation of 6-methyl-2-propylpyrimidin-4(3H)-one (CAS: 16858-16-5) using proton nuclear magnetic resonance ( H NMR) spectroscopy. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a definitive guide for the structural validation of 6-methyl-2-propylpyrimidin-4(3H)-one (CAS: 16858-16-5) using proton nuclear magnetic resonance (


H NMR) spectroscopy. This heterocyclic scaffold is a critical intermediate in the synthesis of antihypertensive agents (sartan analogs) and agrochemical metabolites (e.g., diazinon derivatives).

The analysis of this molecule is non-trivial due to lactam-lactim tautomerism , which leads to solvent-dependent chemical shifts and peak broadening. This guide moves beyond basic peak assignment, offering a self-validating protocol to distinguish the dominant 4(3H)-one tautomer from its 4-hydroxy counterpart and providing strategies to overcome common solvent overlap issues.

Structural Dynamics & Tautomerism

Before acquisition, the operator must understand the dynamic nature of the analyte. The pyrimidin-4-one core exists in an equilibrium between the keto (lactam) and enol (lactim) forms.

  • Form A (Lactam): 6-methyl-2-propylpyrimidin-4(3H)-one. Favored in polar aprotic solvents (DMSO, DMF) and the solid state due to intermolecular hydrogen bonding (dimerization).

  • Form B (Lactim): 6-methyl-2-propylpyrimidin-4-ol. Often observed in non-polar solvents or at high dilution, though less stable.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism that dictates the spectral appearance of the N-H vs O-H signal.

Tautomerism Lactam Keto Form (Lactam) Dominant in DMSO-d6 (N-H Signal ~12 ppm) Transition Proton Transfer (Fast Exchange) Lactam->Transition Solvent/Temp Dependent Transition->Lactam Lactim Enol Form (Lactim) Minor Species (O-H Signal, often broad) Transition->Lactim Lactim->Transition

Figure 1: Tautomeric equilibrium between the keto and enol forms.[1] In DMSO-d6, the equilibrium strongly favors the Lactam (left).

Experimental Protocol

Solvent Selection Strategy

Recommendation: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent for primary characterization.

  • Reasoning:

    • Solubility: The polar amide-like backbone of the lactam form is poorly soluble in CDCl

      
      .
      
    • Exchange Suppression: DMSO forms strong hydrogen bonds with the N-H proton, slowing down the exchange rate with residual water. This allows the N-H proton to appear as a distinct (though broad) singlet around 12 ppm, rather than disappearing into the baseline.

    • Dimer Breaking: DMSO disrupts the strong intermolecular hydrogen-bonded dimers found in the solid state, sharpening the signals of the ring protons.

Sample Preparation Workflow

To ensure reproducibility and avoid concentration-dependent shifts (stacking effects):

  • Weighing: Accurately weigh 5–10 mg of the analyte into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution must be clear.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (

    
     0.00). If not, reference to the residual DMSO pentet (
    
    
    
    2.50).
Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Relaxation Delay (D1): Set to

    
     5 seconds . The quaternary carbons and the isolated H-5 proton have long T1 relaxation times. Short D1 values will lead to poor integration accuracy of the aromatic/vinylic signals.
    
  • Scans (NS): 16 to 64 scans (depending on concentration).

  • Spectral Width: -2 to 14 ppm (to capture the downfield N-H).

Spectral Analysis & Assignments

The spectrum of 6-methyl-2-propylpyrimidin-4(3H)-one is characterized by three distinct regions: the aliphatic propyl chain, the aromatic/vinylic core, and the exchangeable heteroatom proton.

Chemical Shift Data Table (in DMSO-d6)
PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Notes
NH Amide H12.20 Broad Singlet1H-Disappears with D

O shake. Highly sensitive to concentration.
H-5 Ring CH6.10 Singlet1H-Diagnostic peak. Sharp singlet indicates monomeric state.
2-

Propyl CH

2.45 Triplet2H7.2-7.5Critical: Often overlaps with DMSO solvent peak (2.50 ppm).
6-Me Methyl2.18 Singlet3H-Attached to

carbon.
2-

Propyl CH

1.68 Sextet2H7.2-7.5Multiplet resulting from splitting by

-CH

and

-CH

.
2-

Propyl CH

0.93 Triplet3H7.2-7.5Classic terminal methyl triplet.
Detailed Mechanistic Interpretation
The Propyl Chain (0.9 – 2.5 ppm)

The 2-propyl group provides a classic splitting pattern that validates the alkyl chain integrity.

  • The

    
    -methyl (0.93 ppm)  appears as a triplet due to the two neighboring 
    
    
    
    -protons.
  • The

    
    -methylene (1.68 ppm)  appears as a sextet (roughly) because it couples to both the 
    
    
    
    -methylene (2H) and the
    
    
    -methyl (3H).
  • The "DMSO Trap" (2.45 ppm): The

    
    -methylene triplet is located dangerously close to the residual DMSO pentet at 2.50 ppm.
    
    • Validation Tip: If integration of the region 2.40–2.60 ppm yields >2H (relative to the 6-methyl singlet), you are integrating the solvent satellite. Action: Use the

      
      -methylene (1.68 ppm) for stoichiometric confirmation of the propyl chain instead.
      
The Ring Proton H-5 (6.10 ppm)

This signal is the "fingerprint" of the pyrimidinone core.

  • It appears as a singlet because there are no vicinal protons to split it.

  • Shift Logic: It is shielded relative to benzene (7.27 ppm) because the pyrimidinone ring has significant enone character, increasing electron density at position 5 (ortho to the electron-donating methyl, meta to the carbonyl).

The Exchangeable Proton (~12.2 ppm)
  • In DMSO, this peak confirms the 3H-tautomer (N-H).

  • If the sample contained significant 4-ol tautomer (Lactim), one might expect a signal further upfield or significant broadening.

  • Validation Experiment: Add 1 drop of D

    
    O to the NMR tube and shake. Re-acquire after 5 minutes. The peak at 12.2 ppm should vanish (H/D exchange), confirming it is attached to a heteroatom (N or O).
    

Analytical Workflow Diagram

The following Graphviz diagram outlines the logical flow for validating this compound, including decision gates for troubleshooting.

Workflow Start Start: Solid Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Acquire Acquire 1H Spectrum (ns=16, d1=5s) Solvent->Acquire CheckH5 Check H-5 Signal (~6.10 ppm singlet) Acquire->CheckH5 CheckNH Check NH Signal (~12.2 ppm) CheckH5->CheckNH Present Fail Investigate Impurity or Tautomer Mix CheckH5->Fail Absent/Multiplet Pass Structure Validated (Lactam Form) CheckNH->Pass Sharp/Broad Singlet D2O Perform D2O Shake (Verify Exchange) CheckNH->D2O Ambiguous/Missing D2O->Pass Signal Disappears D2O->Fail Signal Persists

Figure 2: Step-by-step decision matrix for NMR validation.

Troubleshooting & Common Pitfalls

Missing N-H Signal

If the peak at ~12.2 ppm is invisible:

  • Cause: The sample may be "wet" (containing water). Proton exchange with water broadens the N-H signal into the baseline.

  • Solution: Dry the sample under high vacuum or add activated molecular sieves to the NMR tube.

"Extra" Splitting in the Propyl Chain

If the propyl signals appear more complex than t/sext/t:

  • Cause: Restricted rotation or aggregation at high concentrations.

  • Solution: Dilute the sample (e.g., 2 mg in 0.7 mL) and heat the probe to 313 K (40°C) to sharpen the lines.

Confusion with 2-Isopropyl Analog
  • Differentiation: The 2-propyl (n-propyl) analog discussed here has a methyl triplet (0.93 ppm). The 2-isopropyl analog would show a methyl doublet (~1.2 ppm) and a methine septet. Ensure you are analyzing the correct isomer.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for NMR shifts of heterocyclic amides).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4(3H)-one. (Used for comparative shift analysis of the pyrimidinone core). Link

  • ChemicalBook. (2023). 2-Isopropyl-6-methyl-4-pyrimidinol Spectrum and Tautomerism Data. (Reference for keto-enol equilibrium in analogous alkyl-pyrimidines). Link

  • GuideChem. (2023). Synthesis and NMR properties of Pyrimidin-4(3H)-one derivatives. Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Data for Heterocycles. University of Wisconsin-Madison. Link

Sources

Method

using 2-propyl-6-methyl-4-pyrimidinone as a pharmaceutical intermediate

Application Note: 2-Propyl-6-methyl-4-pyrimidinone as a Strategic Intermediate in API Synthesis Executive Summary & Pharmaceutical Significance 2-Propyl-6-methyl-4-pyrimidinone (CAS: 16858-16-5), also referred to as 2-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Propyl-6-methyl-4-pyrimidinone as a Strategic Intermediate in API Synthesis

Executive Summary & Pharmaceutical Significance

2-Propyl-6-methyl-4-pyrimidinone (CAS: 16858-16-5), also referred to as 2-propyl-6-methyl-4(3H)-pyrimidinone, is a critical heterocyclic scaffold used primarily in the synthesis of Angiotensin II Receptor Blockers (ARBs) , specifically the "Sartan" class of antihypertensives.

While widely recognized as a structural analog to the benzimidazole core of Telmisartan, this specific pyrimidinone intermediate is the defining core pharmacophore for Pratosartan and a key building block for next-generation kinase inhibitors (e.g., PI3K, DPP-4). Its value lies in the 2-propyl group, which provides essential lipophilic contacts within the AT1 receptor binding pocket, and the pyrimidinone ring, which serves as a bioisostere for imidazole or benzimidazole moieties found in Losartan or Candesartan.

Core Challenge: The utility of this intermediate hinges on regioselective alkylation . The pyrimidinone ring possesses ambident nucleophilicity (N3 vs. O4 positions). Successful pharmaceutical application requires protocols that strictly enforce N-alkylation to generate the bioactive "sartan" scaffold, avoiding the O-alkylated impurity.

Chemical Profile & Stability

PropertySpecificationNotes
IUPAC Name 6-methyl-2-propyl-1H-pyrimidin-4-oneTautomerizes between keto (major) and enol forms.
CAS Number 16858-16-5Distinct from the isopropyl metabolite (Diazinon).
Molecular Weight 152.19 g/mol
Appearance White to Off-white Crystalline SolidHygroscopic; store under inert atmosphere.
Solubility Soluble in DMSO, DMF, MeOH; Sparingly in WaterpKa ~9.5 (N1-H); Acidic character allows salt formation.
Melting Point 148–152 °CSharp melting point indicates high purity.

Synthesis of the Intermediate (Upstream Process)

Before utilizing the intermediate, its quality must be assured. The industrial synthesis typically involves the condensation of butyramidine with ethyl acetoacetate.

Mechanism: Base-catalyzed cyclocondensation.

SynthesisRoute Butyronitrile Butyronitrile Butyramidine Butyramidine HCl Butyronitrile->Butyramidine HCl, MeOH (Pinner Reaction) Intermediate Intermediate: 2-Propyl-6-methyl- 4-pyrimidinone Butyramidine->Intermediate + EAA, NaOMe/MeOH Reflux, 4-6 h EAA Ethyl Acetoacetate EAA->Intermediate

Figure 1: Industrial synthesis workflow for the generation of the 2-propyl-6-methyl-4-pyrimidinone core.

Application Protocol: Regioselective N-Alkylation

This protocol describes the coupling of 2-propyl-6-methyl-4-pyrimidinone with a biphenyl methyl halide (e.g., 4'-(bromomethyl)-2-cyano-biphenyl) to form the Pratosartan core.

Objective: Maximize N3-alkylation (Bioactive) vs. O4-alkylation (Impurity).

The Regioselectivity Logic

The pyrimidinone anion is an ambident nucleophile.

  • Kinetic Control / Hard Electrophiles: Favors O-alkylation (O is the "harder" center).

  • Thermodynamic Control / Soft Electrophiles: Favors N-alkylation (N is the "softer" center).

  • Solvent Effect: Polar aprotic solvents (DMF, DMSO) solvate the cation (Na+, K+), leaving the anion "naked" and more reactive, often promoting N-alkylation if the temperature is controlled.

Regioselectivity Start 2-Propyl-6-methyl-4-pyrimidinone (Anion Formation) Conditions_A Condition A: Polar Aprotic (DMF/DMSO) Base: KOH or t-BuOK Temp: >60°C Start->Conditions_A Promotes Thermodynamic Product Conditions_B Condition B: Non-polar (Toluene) Base: Ag2CO3 or K2CO3 Phase Transfer Catalyst Start->Conditions_B Promotes Kinetic/O-Attack N_Alk N3-Alkylation (Major) TARGET (Sartan Core) Conditions_A->N_Alk >95% Selectivity O_Alk O-Alkylation (Major) IMPURITY Conditions_B->O_Alk Significant Formation

Figure 2: Decision matrix for controlling regioselectivity during the alkylation step.

Detailed Experimental Procedure (N-Alkylation)

Reagents:

  • 2-Propyl-6-methyl-4-pyrimidinone (1.0 eq)

  • 4'-(Bromomethyl)-2-cyano-biphenyl (1.05 eq)

  • Potassium Hydroxide (KOH) (1.2 eq) or Sodium Hydride (NaH)

  • Solvent: Dimethylacetamide (DMAc) or DMF

  • Temperature: 0°C to Room Temperature

Step-by-Step Protocol:

  • Activation: Charge a dry reactor with 2-propyl-6-methyl-4-pyrimidinone (100 g, 0.657 mol) and DMAc (500 mL). Cool to 0–5°C.

  • Deprotonation: Add KOH powder (44.2 g, 0.788 mol) portion-wise, maintaining internal temperature <10°C. Stir for 60 minutes. Note: The solution will turn from a suspension to a clear/hazy solution as the potassium salt forms.

  • Coupling: Dissolve 4'-(bromomethyl)-2-cyano-biphenyl (188 g, 0.690 mol) in DMAc (200 mL). Add this solution dropwise to the reactor over 45 minutes.

    • Critical: Maintain temperature <10°C during addition to suppress O-alkylation.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 4–6 hours.

  • Monitoring: Check by HPLC.

    • Target (N-isomer): Retention time ~12.5 min.

    • Impurity (O-isomer): Retention time ~14.2 min (more lipophilic).

    • Limit: Reaction is complete when starting material <1.0%.

  • Quench & Isolation: Pour the reaction mixture into cold water (2.5 L) with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethyl Acetate/Isopropanol (80:20) to remove any trace O-isomer.

Yield: Typical isolated yield is 85–90%.

Analytical Validation

To ensure the integrity of the pharmaceutical intermediate, use the following validation parameters.

1. NMR Distinction (CDCl3, 400 MHz):

  • N-Alkylated (Target): The methylene protons (N-CH2-Ar) typically appear as a singlet around δ 5.2 – 5.4 ppm .

  • O-Alkylated (Impurity): The methylene protons (O-CH2-Ar) appear downfield, typically δ 5.5 – 5.7 ppm .

  • C5-Proton: The pyrimidinone ring proton at C5 is a singlet at δ 6.1 ppm for the N-isomer.

2. HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High O-Alkylation (>5%) Temperature too high during addition; Base is too "hard".Cool reaction to -5°C; Switch base to LiOH or use soft counter-ions (Cs2CO3).
Low Yield Moisture in solvent (hydrolysis of alkyl halide).Ensure DMF/DMAc is anhydrous (Karl Fischer <0.05%).
Incomplete Reaction Particle size of base (if solid KOH/K2CO3 used).Use powdered bases or pre-dissolve base in minimal water (if compatible).
Coloration Oxidation of phenolic impurities.Perform reaction under Nitrogen/Argon sparge.

Safety & Handling (SDS Summary)

  • Hazards: 2-Propyl-6-methyl-4-pyrimidinone is an irritant (Skin/Eye Cat 2). The alkylating agents (biphenyl methyl halides) are often potent sensitizers and lachrymators.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle alkyl halides in a fume hood.

  • Waste: Segregate halogenated organic waste (from the coupling step) from non-halogenated waste.

References

  • Synthesis of Pyrimidinone Intermediates

    • Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. US Patent 4918191A. (Describes analogous pyrimidine synthesis via amidine condensation). Link

  • Regioselective Alkylation Protocols

    • Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. (Provides mechanistic insight into N vs O alkylation control). Link

  • Sartan Drug Synthesis (Contextual)

    • Highly practical and cost-efficient synthesis of telmisartan. (Illustrates the parallel benzimidazole chemistry which informs the pyrimidinone strategy). Link

  • Analytical Data Sources

    • PubChem Compound Summary for 2-isopropyl-6-methyl-4-pyrimidinone (Structural analog data for comparison). Link

Application

Application Note: Microwave-Assisted Synthesis of 2-Substituted-6-Methylpyrimidin-4-ones

Abstract This application note details a robust, high-throughput protocol for the synthesis of 2-substituted-6-methylpyrimidin-4(3H)-ones utilizing microwave irradiation (MWI). Unlike conventional thermal heating (reflux...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput protocol for the synthesis of 2-substituted-6-methylpyrimidin-4(3H)-ones utilizing microwave irradiation (MWI). Unlike conventional thermal heating (reflux), which often requires 6–24 hours and yields variable results due to thermal gradients, this microwave-assisted protocol achieves quantitative conversion in 5–20 minutes . The method exploits the rapid, volumetric heating of polar solvents (ethanol/DMF) or solvent-free solid supports to accelerate the condensation of


-keto esters with amidines. This guide is designed for medicinal chemists targeting the pyrimidinone scaffold, a privileged structure in kinase inhibitors, antivirals, and calcium channel blockers.

Introduction & Scientific Rationale

The Scaffold

The pyrimidin-4(3H)-one nucleus is a tautomeric heterocycle found in essential biological molecules (e.g., cytosine, isocytosine) and synthetic drugs.[1][2] The introduction of a methyl group at the C6 position and variable substituents at C2 allows for the fine-tuning of lipophilicity and target binding affinity.

The Challenge: Conventional vs. Microwave

The classical synthesis (Pinner Pyrimidine Synthesis) involves the condensation of ethyl acetoacetate with amidines in the presence of a base (e.g., NaOEt).

  • Conventional Heating: Relies on conductive heat transfer. The reaction is frequently plagued by slow kinetics, incomplete cyclization, and side reactions (e.g., hydrolysis of the ester precursor).

  • Microwave Irradiation: Delivers energy directly to the reaction molecules through dipolar polarization and ionic conduction .

    • Thermal Effect:[3][4][5] Rapid internal heating (

      
      ) overcomes the activation energy barrier for the initial nucleophilic attack.
      
    • Specific Effect: The polar transition state of the cyclization step is stabilized by the electromagnetic field, potentially altering the selectivity and rate beyond simple thermal explanations.

Reaction Pathway

The synthesis proceeds via a nucleophilic attack of the amidine nitrogen on the ketone carbonyl of the


-keto ester, followed by dehydration to an enamine intermediate, and finally intramolecular cyclization with the ester group to release ethanol.

Experimental Protocol

Materials & Reagents[4][6][7][8][9][10][11][12]
  • Precursor A: Ethyl acetoacetate (CAS: 141-97-9) - Reagent Grade

  • Precursor B: Amidine Hydrochloride (e.g., Benzamidine HCl, Acetamidine HCl) or Guanidine HCl.

  • Base: Sodium Ethoxide (21% wt in Ethanol) or Potassium tert-butoxide (solid).

  • Solvent: Ethanol (Abs.) or DMF (for high-temperature libraries).

  • Solid Support (Optional): Basic Alumina (Activity I) for solvent-free method.

Standard Operating Procedure (Solution Phase)

Target Scale: 1.0 mmol

Step 1: Reagent Preparation In a 10 mL microwave-transparent vial (borosilicate glass), dissolve Amidine HCl (1.1 mmol) in Ethanol (2.0 mL) . Add Sodium Ethoxide solution (2.5 mmol) dropwise. Stir for 1 minute to liberate the free amidine base.

  • Note: Excess base is required to neutralize the HCl salt and catalyze the condensation.

Step 2: Addition of Electrophile Add Ethyl acetoacetate (1.0 mmol, 127 µL) to the vial. Seal the vial with a PTFE-lined crimp cap.

Step 3: Microwave Irradiation Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

  • Control Mode: Fixed Temperature (IR sensor feedback).

  • Temperature: 140°C

  • Hold Time: 10 minutes

  • Pressure Limit: 250 psi (17 bar)

  • Stirring: High

Step 4: Work-up & Isolation

  • Cool the reaction to room temperature (using compressed air cooling feature of the reactor).

  • Acidification: Pour the reaction mixture into ice-cold water (10 mL) and acidify to pH 4–5 with glacial acetic acid or 1M HCl.

    • Mechanism:[1][4][6][7][8][9] The product exists as a sodium salt in the basic reaction mixture. Acidification precipitates the neutral pyrimidinone.

  • Filtration: Collect the precipitate by vacuum filtration. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Drying: Dry in a vacuum oven at 60°C for 2 hours.

Green Alternative: Solvent-Free Protocol

For high-throughput libraries, a solvent-free approach on solid support eliminates solvent waste.

  • Adsorption: Mix Ethyl acetoacetate (1.0 mmol) and Amidine (1.0 mmol) with Basic Alumina (1.0 g) . Grind in a mortar until a homogeneous powder is formed.

  • Irradiation: Place the powder in an open vessel inside the microwave. Irradiate at 140°C for 5 minutes .

  • Extraction: Elute the product from the alumina using hot ethanol. Evaporate solvent to yield the crude product.[10]

Reaction Mechanism & Workflow Visualization

Mechanistic Pathway

The following diagram illustrates the condensation mechanism and the critical cyclization step accelerated by microwave energy.

ReactionMechanism Start Reagents Ethyl Acetoacetate + Amidine Inter1 Intermediate A Tetrahedral Adduct Start->Inter1 Nucleophilic Attack Inter2 Intermediate B Enamine Formation Inter1->Inter2 - H2O (Dehydration) Cyclization Cyclization (MWI Accelerated) Inter2->Cyclization Intramolecular Attack Product Product 2-Substituted-6-methylpyrimidin-4-one Cyclization->Product - EtOH (Elimination)

Caption: Step-wise mechanism of the Pinner synthesis. Microwave irradiation significantly lowers the activation energy of the dehydration and cyclization steps.

Experimental Workflow

Workflow Step1 1. Mix Amidine HCl + NaOEt (Ethanol, 1 min) Step2 2. Add Ethyl Acetoacetate (1.0 equiv) Step1->Step2 Step3 3. Microwave Irradiation (140°C, 10 min, 250 psi) Step2->Step3 Step4 4. Quench & Acidify (Ice Water + AcOH -> pH 5) Step3->Step4 Step5 5. Filtration & Wash (Isolate Precipitate) Step4->Step5

Caption: Operational workflow for the solution-phase microwave synthesis.

Data Analysis & Optimization

Comparison: Microwave vs. Conventional

The following table summarizes the efficiency gains observed when synthesizing 2-phenyl-6-methylpyrimidin-4-one (from benzamidine).

ParameterConventional Heating (Reflux)Microwave Irradiation (Closed Vessel)Improvement Factor
Temperature 78°C (Ethanol b.p.)140°C (Superheated)1.8x
Time 8 – 12 Hours10 Minutes60x Faster
Yield 65 – 72%88 – 94%+20%
Purity (LCMS) 85% (Requires Recrystallization)>95% (Clean Crude)Elimination of purification step
Substituent Scope (Yield Data)

Conditions: 140°C, 10 min, Ethanol, NaOEt.

EntryR-Group (Amidine)ProductYield (%)
1Phenyl (Benzamidine)2-Phenyl-6-methylpyrimidin-4-one92
2Methyl (Acetamidine)2,6-Dimethylpyrimidin-4-one89
3Amino (Guanidine)2-Amino-6-methylpyrimidin-4-one95
44-Cl-Phenyl2-(4-Chlorophenyl)-6-methylpyrimidin-4-one90
54-NO2-Phenyl2-(4-Nitrophenyl)-6-methylpyrimidin-4-one85

Troubleshooting & Critical Parameters

"No Precipitate upon Acidification"
  • Cause: The product might be water-soluble (common with R = Alkyl or Amino).

  • Solution: Instead of pouring into water, evaporate the ethanol under reduced pressure. Resuspend the residue in a minimum amount of cold water (2 mL) and acidify. If no solid forms, extract with Ethyl Acetate/Isopropanol (3:1).

"Pressure Spikes > 300 psi"
  • Cause: Decomposition of reagents or excessive solvent volume.

  • Solution: Ensure the vial headspace is sufficient (fill volume < 60% of vial capacity). Use a pre-stir step to ensure gas evolution (if any) occurs before sealing.

"Low Yield with Sterically Hindered Amidines"
  • Cause: Slow nucleophilic attack.

  • Solution: Increase temperature to 160°C and extend time to 20 minutes . Switch solvent to DMF to allow higher temperatures without generating excessive pressure.

Safety Considerations

  • Pressure Hazards: Microwave reactions in sealed vessels generate high pressure. Never exceed the rated pressure limit of the vessel (typically 20–30 bar).

  • Superheating: Solvents in the microwave can remain liquid well above their boiling points (superheating). Upon opening the vial, sudden boiling (bumping) can occur. Always cool the vial to <50°C before opening.

  • Chemical Hazards: Sodium ethoxide is corrosive and moisture-sensitive. Ethyl acetoacetate is an irritant. Handle all chemicals in a fume hood.

References

  • Microwave-Assisted Synthesis of Pyrimidines (Review)

    • Title: Microwave-assisted synthesis of nitrogen-containing heterocycles.[2][5][11][8][12][9][13][14][15][16][17]

    • Source:Current Organic Chemistry
    • URL:[Link] (General reference for MW heterocycle synthesis).

  • Solvent-Free Protocols

    • Title: Solvent-free microwave-assisted synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines.[18]

    • Source:ResearchG
    • URL:[Link]

  • Comparative Studies (MW vs Conventional)

    • Title: Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules.
    • Source:Sphinx Knowledge House
    • URL:[Link][1][3][10][19][18][20]

  • Mechanism of Amidine Condensation

    • Title: The Mechanism of the Pinner Pyrimidine Synthesis.[21]

    • Source:Journal of the American Chemical Society
    • URL:[Link] (Foundational mechanistic insight).

  • Microwave Synthesis of 2-amino-4-pyrimidinones

    • Title: Microwave-assisted synthesis of 2-amino-4,6-diarylpyrimidines.[1][2][5][16]

    • Source:Semantic Scholar
    • URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Removing Unreacted Ethyl Acetoacetate from Pyrimidinone Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of purifying pyrimidinone products, particularly those s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of purifying pyrimidinone products, particularly those synthesized via the Biginelli reaction, from unreacted ethyl acetoacetate (EAA).[1] This document provides in-depth, experience-based troubleshooting advice and detailed protocols to ensure you obtain your target compound with the highest possible purity.

Part 1: Understanding the Challenge & Initial Assessment

Q1: Why is removing ethyl acetoacetate so challenging, and what are its key properties I should be aware of?

A1: Removing unreacted ethyl acetoacetate (EAA) can be problematic due to its physical properties, which can be similar to the desired pyrimidinone product or the reaction solvent. EAA is a colorless, fruity-smelling liquid.[2][3] Its relatively high boiling point and moderate polarity mean it may not be completely removed by simple evaporation, especially if the product is a thick oil or an amorphous solid that can trap solvents.

Understanding the properties of both your contaminant (EAA) and your expected product is the first step in designing an effective purification strategy.

Table 1: Comparative Physical Properties

PropertyEthyl Acetoacetate (EAA)Representative Dihydropyrimidinone (DHPM)
Molecular Weight 130.14 g/mol [4]Typically 200-400 g/mol
Boiling Point 180.8 °C[2]Typically a solid with a melting point >150 °C
Appearance Colorless liquid[2]Typically a white to off-white crystalline solid
Solubility Sparingly soluble in water (2.86 g/100 mL at 20°C)[2][4]; Soluble in most organic solvents like ethanol, and ethyl acetate.[3][5]Varies, but often soluble in polar organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water and non-polar solvents like hexanes.[6][7]
Polarity Moderately polarGenerally more polar than EAA

The key takeaway is the significant difference in boiling points and the state at room temperature. Your pyrimidinone product should be a solid, while EAA is a liquid.[3] This difference is the primary basis for most purification techniques.

Part 2: Purification Strategies: From Work-up to Final Product

This section details the most effective methods for removing EAA. The choice of method depends on the scale of your reaction and the nature of your crude product.

Q2: Can I use a simple aqueous wash (liquid-liquid extraction) to remove the bulk of the ethyl acetoacetate?

A2: Yes, an aqueous wash is an excellent first step, but it has limitations. EAA has some water solubility, so washing your organic layer can help.[8] However, since many Biginelli reactions are performed in organic solvents like ethanol or THF, a direct aqueous wash can be problematic.[9][10]

Insight from the Field: Do not add water directly to a reaction mixture in a water-miscible solvent like ethanol. You will create a single-phase solution from which you cannot extract anything. The solvent must be removed under reduced pressure (rotoevaporation) first.[10]

Protocol 1: Standard Aqueous Work-up

  • Solvent Removal: After the reaction is complete, remove the bulk of the reaction solvent (e.g., ethanol) using a rotary evaporator.

  • Redissolution: Dissolve the resulting crude residue in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).[11]

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water or a saturated sodium chloride solution (brine). A brine wash helps to "dry" the organic layer by pulling water out of it and can aid in breaking up emulsions.[11]

  • Separation: Drain the organic layer. If your product is particularly polar, you can back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[11]

  • Drying: Dry the combined organic layers over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

  • Concentration: Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude product, which should now have a significantly reduced amount of EAA.

Q3: My product has solidified after the work-up, but TLC analysis still shows a spot for EAA. What is the best next step?

A3: Recrystallization is the most powerful, cost-effective, and scalable method for purifying solid organic compounds and should be your primary technique.[6][12] The principle is based on the differential solubility of your pyrimidinone product and the remaining EAA impurity in a suitable solvent at different temperatures.[13]

Step-by-Step Guide to Recrystallization:

  • Solvent Selection: The ideal solvent is one in which your pyrimidinone product is highly soluble when hot but poorly soluble when cold.[6] Common choices for pyrimidinones include ethanol, methanol, or ethyl acetate.[6] EAA, being a liquid at all relevant temperatures and soluble in these solvents, will tend to stay in the liquid phase (the "mother liquor") as your product crystallizes.

  • Dissolution: Place your crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[13]

  • Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of your crystalline product.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing the EAA impurity without redissolving a significant amount of your product.[6]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Troubleshooting Tip: If your compound "oils out" instead of crystallizing upon cooling, it means the boiling point of the solvent is higher than the melting point of your impure product. Try using a lower-boiling point solvent or a two-solvent system (e.g., dissolving in hot ethanol and slowly adding water as an anti-solvent until turbidity appears).[6]

Q4: Recrystallization isn't working, or my product is an intractable oil. When should I use column chromatography?

A4: Flash column chromatography is the go-to method when recrystallization fails or when you need to separate your product from impurities with similar polarities.[14] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[15]

Protocol 2: Flash Column Chromatography Setup

  • TLC Analysis: First, determine the optimal solvent system (eluent) using Thin-Layer Chromatography (TLC). The ideal eluent should give your pyrimidinone product a Retention Factor (Rf) of approximately 0.2-0.4 and show good separation from the EAA spot.[6] Common systems are mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[16]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the non-polar component of your eluent. This is known as the "wet packing" method.[15]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. If your product is not very soluble, you can adsorb it onto a small amount of silica gel (a "dry load") and add this to the top of the column.[16]

  • Elution: Run the chosen eluent through the column, collecting fractions in test tubes. The less polar EAA will typically elute from the column before the more polar pyrimidinone product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield your purified pyrimidinone.

Part 3: Visualization and Troubleshooting

The following diagram provides a decision-making workflow for your purification strategy.

Purification_Workflow cluster_0 Start: Crude Product cluster_1 Initial Work-up cluster_2 Primary Purification cluster_3 Analysis & Final Product Start Crude Product (Pyrimidinone + EAA) Workup Aqueous Work-up (Protocol 1) Start->Workup IsSolid Is the product a solid? Workup->IsSolid Recrystallize Recrystallization (See Guide) IsSolid->Recrystallize  Yes Column Column Chromatography (Protocol 2) IsSolid->Column  No (Oil) PurityCheck Check Purity (TLC, NMR, etc.) Recrystallize->PurityCheck Column->PurityCheck PurityCheck->Column Not Pure (Try Column) Pure Pure Pyrimidinone PurityCheck->Pure  Pure

Caption: Decision workflow for pyrimidinone purification.

Table 2: Troubleshooting Common Purification Issues

SymptomPossible CauseRecommended Solution
Oiling out during recrystallization The solvent's boiling point is too high, or impurities are depressing the melting point.Try a lower-boiling solvent. Alternatively, use a two-solvent system: dissolve in a "good" solvent and add a "poor" anti-solvent dropwise until cloudy, then clarify with a drop of the good solvent and cool.[6]
No crystals form upon cooling The solution is not supersaturated, or the product is too soluble in the chosen solvent.Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, reduce the solvent volume by gentle heating and try cooling again. If still unsuccessful, a different solvent is needed.[13]
Product and EAA have the same Rf on TLC The chosen TLC eluent is not providing adequate separation.Change the solvent system. Adjust the polarity by varying the ratio of polar to non-polar solvents (e.g., from 10% EtOAc/Hexane to 20%).[6][16]
Product won't come off the column The eluent is not polar enough to displace your highly polar product from the silica gel.Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in DCM or ethyl acetate may be required.[14]
Saponification of EAA during basic work-up Using a strong base wash (e.g., NaOH) can hydrolyze the ethyl acetoacetate ester, forming sodium acetoacetate and ethanol.[17][18]Use a milder base like saturated sodium bicarbonate (NaHCO₃) for washes if you need to neutralize acid catalysts. This is generally less likely to cause significant saponification under standard work-up conditions.[19]

By systematically applying these protocols and troubleshooting guides, you can effectively remove unreacted ethyl acetoacetate and isolate your high-purity pyrimidinone product for subsequent research and development.

References

  • Vertex AI Search, based on data
  • Wikipedia. (2024). Ethyl acetoacetate. Retrieved from [Link]

  • Google Patents. (2016). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • Solubility of Things. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl Acetoacetate. Retrieved from [Link]

  • Der Pharma Chemica. (2021). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Retrieved from [Link]

  • Organic Chemistry at the University of Colorado Boulder. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Wikipedia. (2024). Biginelli reaction. Retrieved from [Link]

  • Reddit. (2021). How to separate ethanol from ethyl acetate from fischer esterification. Retrieved from [Link]

  • University of Toronto. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (2012). How to remove EtOAc from a product?. Retrieved from [Link]

  • ResearchGate. (2021). How to prevent ethyl acetate from degrading into acetic acid?. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Retrieved from [Link]

  • PMC. (n.d.). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

  • Reddit. (2018). How to get proper separation during column chromatography?. Retrieved from [Link]

  • Taylor & Francis. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Retrieved from [Link]

  • Quora. (2017). What is the procedure to do saponification reaction in lab experiment?. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • PMC. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Ethyl acetoacetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2016). Structures made with ethyl acetoacetate vs. methyl acetoacetate. Retrieved from [Link]

  • Scribd. (n.d.). Saponification Rate Constant of Ethyl Acetate. Retrieved from [Link]

  • Slideshare. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Jurnal Kartika Kimia. (2025). Evaluation of Ethyl Acetate Saponification Reaction: Comparison of the Accuracy of Conductometric and Titrimetric Methods. Retrieved from [Link]

  • ACS Publications. (2025). Enhanced Accuracy and Efficiency in Measuring the Rate Constant for Ethyl Acetate Saponification. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RECENT PROGRESS IN THE CHEMISTRY OF DIHYDROPYRIMIDINONES. Retrieved from [Link]

  • MDPI. (2019). Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems: The Effect of Volume Flow Rate on Reactor Performance and Pressure Drop. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solving Solubility Issues of 6-Methyl-2-Propyl-4(3H)-Pyrimidinone

Introduction Welcome to the technical support guide for 6-methyl-2-propyl-4(3H)-pyrimidinone. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 6-methyl-2-propyl-4(3H)-pyrimidinone. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor water solubility is a common hurdle in pharmaceutical development and in-vitro biological screening, often leading to inconsistent results and hindering the progression of promising compounds.[1][2]

This guide provides a structured, scientifically-grounded approach to systematically troubleshoot and overcome these solubility issues. We will delve into the physicochemical properties of 6-methyl-2-propyl-4(3H)-pyrimidinone, explore various solubilization strategies from fundamental to advanced, and provide detailed protocols to implement these techniques in your laboratory.

Understanding the Molecule: Physicochemical Properties

Before attempting to enhance the solubility of a compound, it is critical to understand its inherent physicochemical properties. These parameters dictate its behavior in aqueous media and guide the selection of an appropriate solubilization strategy.[3] The properties for 6-methyl-2-propyl-4(3H)-pyrimidinone are summarized below.

PropertyValueImplication for SolubilitySource
Molecular Formula C₈H₁₂N₂O-[4]
Molecular Weight 152.19 g/mol -[4]
Water Solubility Predicted: ~2.56e-2 to 3.46e-2 mol/LLow intrinsic solubility, requiring enhancement for many applications.[5]
LogP (Octanol-Water) Predicted: 0.725Indicates a relatively balanced lipophilic/hydrophilic character.[5]
pKa (Acidic) Predicted: 8.89The pyrimidinone ring has a weakly acidic proton. At pH > 8.89, the compound will be deprotonated (anionic) and likely more soluble.[5]
pKa (Basic) Predicted: 2.26The pyrimidine nitrogens can be protonated. At pH < 2.26, the compound will be protonated (cationic) and likely more soluble.[5]
Melting Point Predicted: 150 °CA relatively high melting point can suggest strong crystal lattice energy, which often correlates with poor solubility.[6][5]

Section 1: Troubleshooting Guide: A Step-by-Step Approach

This section presents a logical workflow to enhance the aqueous solubility of 6-methyl-2-propyl-4(3H)-pyrimidinone. The process begins with the simplest and most cost-effective methods before progressing to more complex formulation strategies.

Solubility Enhancement Workflow

The following diagram outlines the decision-making process for selecting a suitable solubilization method.

SolubilityWorkflow start Start: Compound shows poor aqueous solubility check_ionizable Is the compound ionizable? (Check pKa values) start->check_ionizable ph_adjust Strategy 1: pH Adjustment Exploit pKa to form a soluble salt check_ionizable->ph_adjust Yes (pKa 2.26, 8.89) cosolvents Strategy 2: Co-solvents (e.g., DMSO, Ethanol, PEG 400) Reduce solvent polarity check_ionizable->cosolvents No / pH adjustment fails or is not suitable for application ph_success Solubility Achieved? (Target concentration met, stable solution) ph_adjust->ph_success ph_success->cosolvents No end_success End: Proceed with experiment ph_success->end_success Yes cosolvent_success Solubility Achieved? cosolvents->cosolvent_success complexation Strategy 3: Complexation (e.g., Cyclodextrins) Encapsulate the molecule cosolvent_success->complexation No cosolvent_success->end_success Yes complexation_success Solubility Achieved? complexation->complexation_success surfactants Strategy 4: Surfactants (e.g., Tween 80, Poloxamer 188) Form micelles complexation_success->surfactants No complexation_success->end_success Yes surfactants->end_success If successful end_failure End: Re-evaluate formulation or consider advanced methods (e.g., solid dispersions) surfactants->end_failure If still fails

Caption: A workflow for enhancing the solubility of 6-methyl-2-propyl-4(3H)-pyrimidinone.

Explanation of Troubleshooting Strategies
1. pH Adjustment
  • Why it works: 6-methyl-2-propyl-4(3H)-pyrimidinone is an amphoteric molecule with both acidic (pKa ≈ 8.89) and basic (pKa ≈ 2.26) centers.[5] By adjusting the pH of the aqueous medium, you can ionize the molecule, forming a salt that is significantly more water-soluble than the neutral form.[7][8][9]

    • Acidic Conditions (pH < 2.26): Adding a pharmaceutically acceptable acid (e.g., HCl) will protonate the pyrimidine nitrogens, forming a cationic salt.

    • Basic Conditions (pH > 8.89): Adding a suitable base (e.g., NaOH) will deprotonate the pyrimidinone ring, forming an anionic salt.

  • When to use it: This should be the first method attempted due to its simplicity and effectiveness for ionizable compounds.[] It is ideal for preparing stock solutions for in-vitro assays, provided the final pH is compatible with the experimental system.

  • Causality: The increased solubility arises from the strong ion-dipole interactions between the charged form of the molecule and water, which overcome the crystal lattice energy of the solid compound.

2. Co-solvents
  • Why it works: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This reduction in polarity makes the aqueous environment more favorable for a lipophilic solute like 6-methyl-2-propyl-4(3H)-pyrimidinone to dissolve.

  • Common Examples: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400).[11][12]

  • When to use it: Use this method when pH adjustment is ineffective, not suitable for the downstream application (e.g., causes compound degradation or interferes with a biological assay), or when only a small amount of organic solvent is tolerable.[13]

  • Causality: Co-solvents work by disrupting water's hydrogen bond network, creating a less structured and less polar environment that can more easily accommodate non-polar regions of the drug molecule.[]

3. Complexation with Cyclodextrins
  • Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate the poorly soluble guest molecule (the pyrimidinone) within their non-polar core, forming an inclusion complex.[3][16] This complex has a hydrophilic exterior, rendering it water-soluble.[14][16]

  • Common Examples: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • When to use it: This is an excellent strategy for increasing solubility without using organic solvents, which is often critical for in-vivo studies or sensitive cell-based assays.[17]

  • Causality: The driving force for complex formation is the displacement of high-energy water molecules from the hydrophobic cavity by the more hydrophobic drug molecule, leading to a more stable, lower-energy state.[16]

4. Use of Surfactants
  • Why it works: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into spherical structures called micelles.[18] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble pyrimidinone can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[18][19]

  • Common Examples: Polysorbate 80 (Tween® 80), Poloxamer 188, Sodium Lauryl Sulfate (SLS).[1]

  • When to use it: This method is useful for highly insoluble compounds and is common in pharmaceutical formulations.[20][21] However, care must be taken as surfactants can interfere with biological assays or cause cell toxicity at higher concentrations.

Section 2: Detailed Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the solubility of 6-methyl-2-propyl-4(3H)-pyrimidinone across a range of pH values to identify the optimal pH for solubilization.

Materials:

  • 6-methyl-2-propyl-4(3H)-pyrimidinone powder

  • Calibrated pH meter

  • A series of buffers (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10)

  • 0.1 M HCl and 0.1 M NaOH solutions

  • Vials or small glass tubes

  • Shaker or rotator at a controlled temperature (e.g., 25 °C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Prepare a series of buffers at desired pH points (e.g., pH 2, 4, 6, 7.4, 9, 10).

  • Addition of Compound: Add an excess amount of the pyrimidinone powder to vials containing a known volume (e.g., 1 mL) of each buffer. Ensure enough solid is present to achieve saturation.

  • Equilibration: Seal the vials and place them on a shaker/rotator at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection & Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with a suitable mobile phase (for HPLC) or solvent and quantify the concentration of the dissolved compound against a standard curve.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each solution.

Protocol 2: Screening for Co-solvent Systems

Objective: To evaluate the solubilizing capacity of various co-solvents for 6-methyl-2-propyl-4(3H)-pyrimidinone.

Materials:

  • 6-methyl-2-propyl-4(3H)-pyrimidinone powder

  • Co-solvents: DMSO, Ethanol, Propylene Glycol, PEG 400

  • Purified water or buffer (at a fixed, relevant pH like 7.4)

  • Vials, vortex mixer, analytical balance

Procedure:

  • Prepare Co-solvent Mixtures: Create a series of co-solvent/water (or buffer) mixtures in different ratios (e.g., 10%, 20%, 50%, 80%, 100% v/v co-solvent).

  • Determine Solubility: Use the same equilibrium solubility method described in Protocol 1. Add an excess of the pyrimidinone to each co-solvent mixture.

  • Equilibrate and Measure: Equilibrate the samples for 24-48 hours, filter, and quantify the concentration of the dissolved compound.

  • Data Analysis: Plot the solubility against the percentage of co-solvent for each system. This will help identify the most effective co-solvent and the concentration required to achieve the target solubility.

Section 3: Frequently Asked Questions (FAQs)

Q1: I tried adjusting the pH to 9.5, and my compound dissolved, but it precipitated after a few hours. What is happening?

A: This is likely due to either atmospheric CO₂ absorption or compound instability.

  • CO₂ Absorption: If you used a base like NaOH to adjust the pH, the solution can absorb carbon dioxide from the air, which forms carbonic acid. This will slowly lower the pH of your solution, causing it to drop below the pKa of your compound and leading to precipitation of the neutral, less soluble form. Solution: Prepare fresh solutions, keep containers tightly sealed, or use a buffer system (like a borate buffer) to maintain the pH.

  • Chemical Instability: The pyrimidinone ring may be susceptible to hydrolysis at extreme pH values (either highly acidic or highly basic). The precipitate you see could be a degradation product. Solution: Assess the stability of your compound at the target pH over time using a technique like HPLC to check for the appearance of new peaks. If instability is confirmed, a lower pH or an alternative solubilization method (like co-solvents or cyclodextrins) should be used.[22]

Q2: Which co-solvent is best for my cell-based assay?

A: The choice depends on cellular tolerance. DMSO is a powerful solvent but can be toxic to many cell lines at concentrations above 0.1-0.5%.[11] Ethanol is generally better tolerated but may be less effective as a solvent. Propylene glycol and PEG 400 are also commonly used and often have lower toxicity profiles than DMSO. Recommendation: Always run a vehicle control (the co-solvent mixture without your compound) in your assay to determine the maximum tolerable concentration of the co-solvent for your specific cell line.

Q3: How do I choose the right type of cyclodextrin?

A: The choice depends on the size of your molecule and the desired solubility enhancement.

  • β-Cyclodextrin (β-CD): Has a cavity size suitable for many drug molecules but has relatively low aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a chemically modified version with much higher aqueous solubility and a lower toxicity profile, making it one of the most commonly used cyclodextrins in pharmaceutical formulations.[14]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): This modified cyclodextrin has a charged group, which can enhance complexation with ionizable drugs and provides very high water solubility. Recommendation: For initial screening, HP-β-CD is an excellent starting point due to its high solubility and established safety profile.

Q4: Can I combine different solubilization techniques?

A: Yes, and it is often highly effective. For example, you can dissolve the compound in a small amount of a co-solvent and then dilute it into an aqueous solution containing a cyclodextrin.[23] Another common approach is to use a co-solvent in a buffered solution to combine the effects of pH adjustment and polarity reduction.[7][] This can achieve a higher solubility than either method alone.

References

  • Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Bajaj, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Institute of Pharmacy, Nirma University. (n.d.). Surfactants, kind of detergent, in medicinal formulations. Retrieved from [Link]

  • Singh, G., Kaur, L., & Gupta, G. D. (2019). Surfactants and their Role in Pharmaceutical Product Development: An overview. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Alhawatat, M. H., et al. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Preprints.org. Retrieved from [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • CD Formulation. (2025). The important role and application of surfactants in pharmaceutical formulations. Retrieved from [Link]

  • DFE Pharma. (n.d.). How can cyclodextrins enhance solubility? Retrieved from [Link]

  • Ferreira, H., et al. (2022). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Pharmaceutics. Retrieved from [Link]

  • S. P. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Drug Delivery Science and Technology. Retrieved from [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. Retrieved from [Link]

  • Slideshare. (n.d.). Surfactants and their applications in pharmaceutical dosage form. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 6-methyl-2-propylpyrimidin-4(3H)-one Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics. Retrieved from [Link]

  • Li, P., & Zhao, L. (2007). Co-solvent and Complexation Systems. In Developing Solid Oral Dosage Forms (pp. 317-347). Academic Press. Retrieved from [Link]

  • Knape, M. J., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • da Silva, I. A., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:145783-12-6 | 6-Hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one. Retrieved from [Link]

  • Nguyen, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals. Retrieved from [Link]

  • Drug Hunter. (2024). The Modern Medicinal Chemist's Guide to Formulations. Retrieved from [Link]

  • Nguyen, P. P., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 6-methyl-2-propylpyrimidin-4(3H)-one - Exposure Predictions. CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. PubChem Compound Database. Retrieved from [Link]

  • Drug Development & Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]

  • MolPort. (n.d.). Compound 6-methyl-2-[2-(3-phenylpropylidene)hydrazinyl]pyrimidin-4(3H)-one. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Keto-Enol Tautomerism of 6-methyl-2-propylpyrimidin-4-one

Welcome to the technical support center for the analysis of 6-methyl-2-propylpyrimidin-4-one and its tautomeric forms. The presence of different tautomers can significantly impact a drug's physicochemical properties, inc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 6-methyl-2-propylpyrimidin-4-one and its tautomeric forms. The presence of different tautomers can significantly impact a drug's physicochemical properties, including its solubility, stability, and target binding affinity.[1] Therefore, the accurate identification and quantification of these forms are critical during drug development.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers in distinguishing between the keto and enol tautomers of this compound.

Introduction to Tautomerism in Pyrimidinones

Pyrimidinone derivatives, such as 6-methyl-2-propylpyrimidin-4-one, can exist in a state of equilibrium between two or more structural isomers known as tautomers.[2] These isomers readily interconvert through a process involving proton migration.[2][3] In the case of 6-methyl-2-propylpyrimidin-4-one, the primary equilibrium is between the keto form (6-methyl-2-propylpyrimidin-4(3H)-one) and the enol form (6-methyl-2-propylpyrimidin-4-ol). Understanding and controlling this equilibrium is paramount in drug development, as the predominant tautomeric form can influence the compound's biological activity and pharmaceutical properties. Computational studies have shown that for 4(3H)-pyrimidinone, the keto form is generally the most stable.[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My NMR spectrum shows a complex mixture of peaks. How can I definitively identify the signals corresponding to the keto and enol forms?

Quick Answer: The key is to look for characteristic chemical shifts and the disappearance/appearance of specific proton signals. The keto form will show an N-H proton signal, while the enol form will have an O-H proton signal and a vinylic C-H proton signal.

Technical Deep Dive: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing tautomers in solution.[1] The chemical environment of the protons differs significantly between the keto and enol forms, leading to distinct signals.

  • Keto Form (6-methyl-2-propylpyrimidin-4(3H)-one):

    • Expect a signal for the N-H proton, typically in the range of 10-13 ppm, which may be broad.

    • A signal for the C5-H proton will be present.

  • Enol Form (6-methyl-2-propylpyrimidin-4-ol):

    • Look for a signal from the O-H proton, which can vary in chemical shift depending on the solvent and concentration, but is often broad.

    • The C5-H proton signal from the keto form will be absent and replaced by a signal for the vinylic C5-H proton, typically shifted downfield compared to the corresponding proton in the keto form.

Carbon-13 NMR (¹³C NMR) can also be used for confirmation. The carbonyl carbon (C4) of the keto form will have a characteristic chemical shift in the range of 160-180 ppm, while the corresponding carbon in the enol form (C4-OH) will be shifted upfield.[5]

FAQ 2: The keto-enol equilibrium seems to shift between experiments. What factors could be causing this variability?

Quick Answer: The tautomeric equilibrium is highly sensitive to the solvent, pH, temperature, and concentration.

Technical Deep Dive: The position of the keto-enol equilibrium is not fixed and can be influenced by several external factors:

  • Solvent Polarity: The solvent plays a crucial role in stabilizing one tautomer over the other.[6] Polar, protic solvents can form hydrogen bonds with the keto form, often favoring it.[7] Non-polar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding.[8]

  • pH: The pH of the solution can significantly alter the tautomeric ratio.[9] In acidic or basic conditions, the rate of interconversion can be catalyzed, and the predominant form may change depending on the pKa values of the N-H and O-H protons.

  • Temperature: Changes in temperature can shift the equilibrium. A variable temperature NMR study can provide thermodynamic parameters (ΔG, ΔH, and ΔS) for the tautomerization process.[10]

  • Concentration: At high concentrations, intermolecular hydrogen bonding can favor the keto form, leading to dimerization.[11]

To ensure reproducibility, it is critical to control and report these experimental parameters.

FAQ 3: I am struggling to differentiate the tautomers using IR spectroscopy. What are the key vibrational bands I should be looking for?

Quick Answer: For the keto form, look for a strong C=O stretching band. For the enol form, a broad O-H stretching band and a C=C stretching band are characteristic.

Technical Deep Dive: Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in each tautomer.[12][13]

  • Keto Form: The most prominent feature will be a strong absorption band corresponding to the C=O (carbonyl) stretch, typically appearing in the region of 1650-1700 cm⁻¹.[13]

  • Enol Form: This form will exhibit a broad O-H stretching band in the range of 3200-3600 cm⁻¹ due to the hydroxyl group.[13] Additionally, a C=C stretching vibration from the aromatic ring will be observed, usually around 1600-1650 cm⁻¹.

The relative intensities of these bands can provide a qualitative assessment of which tautomer is more abundant in the sample.[13]

FAQ 4: Can I use UV-Vis spectroscopy to quantify the tautomeric ratio?

Quick Answer: Yes, UV-Vis spectroscopy can be used for quantitative analysis, provided the individual tautomers have distinct absorption spectra.

Technical Deep Dive: The keto and enol forms of 6-methyl-2-propylpyrimidin-4-one are expected to have different electronic transitions and thus different UV-Vis absorption spectra. The keto form typically has a π → π* transition at a shorter wavelength and an n → π* transition at a longer wavelength. The enol form, being more conjugated, will likely show a π → π* transition at a longer wavelength.

By identifying a wavelength where the molar absorptivities of the two tautomers are significantly different, you can use the Beer-Lambert Law to determine the concentration of each species and thus the equilibrium constant.[9] This often requires studying the compound in conditions that heavily favor one tautomer to obtain the pure spectra of each form.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis of Tautomeric Equilibrium

This protocol outlines the steps for determining the keto-enol tautomeric ratio of 6-methyl-2-propylpyrimidin-4-one in different solvents using ¹H NMR.

Materials:

  • 6-methyl-2-propylpyrimidin-4-one

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 6-methyl-2-propylpyrimidin-4-one and dissolve it in 0.6 mL of the desired deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.[1]

    • Ensure the spectral width is sufficient to include signals from both tautomers (e.g., 0-15 ppm).

    • Optimize the acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic peaks for the keto and enol forms.

    • Integrate a well-resolved, non-overlapping peak for each tautomer. For example, integrate the signal for the C5-H of the keto form and the C5-H of the enol form.

    • Calculate the mole fraction of each tautomer from the integral values.

    • The equilibrium constant (KT) can be calculated as: KT = [enol]/[keto].[14]

  • Repeat for Different Solvents: Repeat steps 1-3 for a range of solvents with varying polarities to observe the effect on the tautomeric equilibrium.

Protocol 2: IR Spectroscopic Identification of Tautomers

This protocol provides a method for identifying the predominant tautomeric form of 6-methyl-2-propylpyrimidin-4-one in the solid state or in solution using IR spectroscopy.

Materials:

  • 6-methyl-2-propylpyrimidin-4-one

  • FTIR spectrometer with appropriate sample holder (e.g., KBr pellet press, ATR accessory)

  • IR-transparent solvents (if analyzing in solution, e.g., CCl₄, CHCl₃)

Procedure:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solution: Dissolve the sample in an appropriate IR-transparent solvent to a suitable concentration.

  • IR Spectrum Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or the pure solvent and subtract it from the sample spectrum.

  • Spectral Analysis:

    • Examine the spectrum for the characteristic absorption bands:

      • Keto form: A strong C=O stretch around 1650-1700 cm⁻¹.[13]

      • Enol form: A broad O-H stretch around 3200-3600 cm⁻¹ and a C=C stretch around 1600-1650 cm⁻¹.[13]

    • The presence and relative intensity of these bands will indicate the predominant tautomeric form.

Data Presentation

Tautomer¹H NMR Chemical Shifts (ppm, expected)¹³C NMR Chemical Shifts (ppm, expected)IR Absorption Bands (cm⁻¹, expected)
Keto Form N-H: 10-13 (broad); C5-HC4=O: 160-180C=O: 1650-1700 (strong)
Enol Form O-H: variable (broad); C5-H (vinylic)C4-OH: upfield of keto C4=OO-H: 3200-3600 (broad); C=C: 1600-1650

Visualizations

Tautomerism Keto Keto Form (6-methyl-2-propylpyrimidin-4(3H)-one) Enol Enol Form (6-methyl-2-propylpyrimidin-4-ol) Keto->Enol Proton Transfer

Caption: Keto-enol tautomeric equilibrium of 6-methyl-2-propylpyrimidin-4-one.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 6-methyl-2-propylpyrimidin-4-one Solvent Select Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve NMR ¹H and ¹³C NMR Dissolve->NMR IR FTIR Spectroscopy Dissolve->IR UVVis UV-Vis Spectroscopy Dissolve->UVVis Identify Identify Characteristic Signals/Bands NMR->Identify IR->Identify UVVis->Identify Quantify Quantify Tautomer Ratio Identify->Quantify Equilibrium Determine Equilibrium Constant (KT) Quantify->Equilibrium

Caption: Experimental workflow for distinguishing tautomers.

References

  • CHEMISTRY. (n.d.). PAPER No. 12: ORGANIC SPECTROSCOPY. Retrieved from [Link]

  • Brainly. (2023, July 1). For a pair of keto-enol tautomers, explain how IR spectroscopy might be used to identify whether the equilibrium favors the ketone or the enol. Brainly.com. Retrieved from [Link]

  • The Broad Institute, Inc. (2025, July 29). Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. Retrieved from [Link]

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. PubMed. Retrieved from [Link]

  • Slideshare. (n.d.). Ir spectroscopy ii. Retrieved from [Link]

  • Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

  • Rao, C. N. R. (1962). SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS. Canadian Journal of Chemistry, 40(5), 863-869. [Link]

  • Royal Society Publishing. (n.d.). Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. Proceedings A. Retrieved from [Link]

  • ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Retrieved from [Link]

  • Kiliç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175–185. [Link]

  • ResearchGate. (n.d.). Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the 6[1H]-pyrimidinone tautomer for compound 1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Isopropyl-6-methylpyrimidin-4(3H)-one. PMC. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. PMC. Retrieved from [Link]

  • Walker, S. W. C., Mark, A., Verbuyst, B., & Bogdanov, B. (2017). Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry. The Journal of Physical Chemistry A, 121(50), 9623–9631. [Link]

  • R Discovery. (2022, December 9). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. Retrieved from [Link]

  • Wiley-VCH. (2013, October 8). 1 Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]

  • PubMed. (2020, September 18). Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • ResearchGate. (2024, August 2). An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-6-methyl-2-thiopyrimidin-4(1H)-one (6-Methylthiouracil) Derivatives and Their Reactions. Retrieved from [Link]

  • Fiveable. (2025, August 15). Keto-enol tautomerism. Retrieved from [Link]

  • Chem Lab. (2015, January 8). Keto-Enol Tautomerism. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism and stabilization of the enol form through the intramolecular H-bonding. Retrieved from [Link]

  • National Institutes of Health. (2019, July 8). Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. PMC. Retrieved from [Link]

  • ResearchGate. (2018, October 10). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Retrieved from [Link]

  • MDPI. (2021, February 9). Keto-Enol Tautomerism in Passerini and Ugi Adducts. Retrieved from [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • Google Patents. (n.d.). EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
  • PubChem. (n.d.). 2-[(6-Methyl-2-propyl-4-pyrimidinyl)amino]ethanol. Retrieved from [Link]

  • PubMed. (n.d.). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Retrieved from [Link]

  • Chung, Y.-M. (n.d.). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Retrieved from [Link]

Sources

Optimization

troubleshooting low melting point purity issues in pyrimidinone derivatives

Technical Support Center: Pyrimidinone Derivatives A Guide to Troubleshooting Low Melting Point and Purity Issues Welcome to the technical support center for pyrimidinone derivative synthesis. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidinone Derivatives

A Guide to Troubleshooting Low Melting Point and Purity Issues

Welcome to the technical support center for pyrimidinone derivative synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering purity issues, specifically characterized by a low or broad melting point range, in their synthesized compounds. As a Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind these common experimental challenges and their solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding purity and melting point issues in pyrimidinone derivatives.

Part 1: Problem Identification & Initial Diagnosis

Question 1: My synthesized pyrimidinone derivative has a low and broad melting point. What does this indicate?

Answer: A low and broad melting point is a classic sign of an impure sample.[1] Pure crystalline compounds typically melt over a very sharp, narrow range (often 0.5–2°C).[2] The presence of impurities disrupts the regular crystalline lattice structure of your compound.[2][3][4] Overcoming these disrupted, weaker forces requires less thermal energy, resulting in a melting point depression (a lower melting point than the pure substance).[3][5] The broad range occurs because different regions of the solid have different concentrations of impurities, causing melting to begin at a lower temperature and continue over a wider range until the entire sample is liquid.[1][3]

Question 2: How can I be sure the issue is an impurity and not something else?

Answer: While impurities are the most common cause, other factors can influence the melting point. Consider these possibilities:

  • Residual Solvent: Trapped solvent molecules from the reaction or a previous purification step can act as an impurity, causing melting point depression.[2] Proper and thorough drying, for instance, in a vacuum oven, is crucial.

  • Polymorphism: Your compound may exist in multiple crystalline forms, known as polymorphs.[6][7][8] Different polymorphs can have distinct melting points.[7] It's possible to unknowingly isolate a less stable, lower-melting polymorph.[6][9] The formation of specific polymorphs can be influenced by factors like the crystallization solvent, cooling rate, and temperature.[8]

  • Hydrates/Solvates: The compound may have crystallized with molecules of water (hydrate) or another solvent (solvate) incorporated into its crystal lattice.[8] This is a form of pseudopolymorphism and will result in a different melting point than the anhydrous/unsolvated form.

  • Incorrect Measurement Technique: Ensure your melting point apparatus is calibrated and that you are using the correct technique.[10] Key factors include a slow heating rate (1-2°C per minute) near the expected melting point and using a finely powdered, dry sample.[11][12]

Part 2: Identifying the Culprit - Common Impurities & Analytical Methods

Question 3: I synthesized my pyrimidinone via the Biginelli reaction. What are the most likely impurities?

Answer: The Biginelli reaction, a three-component reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea, is a cornerstone for synthesizing many pyrimidinones.[13][14] However, several side reactions can occur, leading to common impurities:

  • Unreacted Starting Materials: Benzaldehyde, ethyl acetoacetate, or urea may remain if the reaction did not go to completion.

  • Knoevenagel Condensation Product: The aldehyde and β-ketoester can react independently to form an α,β-unsaturated dicarbonyl compound.[15]

  • Aldol Condensation Product: Self-condensation of the aldehyde or ketoester can occur under certain conditions.

These impurities are often more polar or, in the case of starting materials, have significantly different polarities than the desired dihydropyrimidinone (DHPM) product, which aids in their separation.

Question 4: What analytical techniques should I use to identify the impurities?

Answer: A multi-pronged analytical approach is most effective.

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool. Spot your crude product alongside the starting materials on a TLC plate. Any spots that are not your product spot indicate impurities. TLC is also essential for developing a solvent system for column chromatography.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and impurity identification.[17][18][19] Look for unexpected peaks. For example, a sharp singlet around 9-10 ppm could indicate a residual aldehyde proton.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for separating components of a mixture and identifying them by their mass-to-charge ratio. It can help you confirm the mass of your desired product and give you the masses of the impurities, which you can then use to deduce their structures.[18]

Part 3: Purification Strategies & Troubleshooting

Question 5: What is the best general-purpose purification technique for pyrimidinone derivatives?

Answer: For solid pyrimidinone derivatives, recrystallization is the most effective, economical, and widely used purification method.[20][21] The principle is to dissolve your impure compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly.[22][23] As the solution cools, the solubility of your compound decreases, and it crystallizes out, leaving the impurities behind in the solution.[22][23]

Question 6: My compound "oils out" instead of crystallizing during recrystallization. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This often happens if the boiling point of the solvent is higher than the melting point of your compound.

  • Solution 1: Lower the Cooling Temperature: Try cooling the solution to a much lower temperature (e.g., in a dry ice/acetone bath) after it has reached room temperature. This can sometimes shock the oil into solidifying.

  • Solution 2: Change Solvents: Choose a solvent with a lower boiling point.

  • Solution 3: Use a Two-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble but is miscible with the good solvent) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the good solvent to redissolve the solid and then allow it to cool slowly.[24]

Question 7: When is column chromatography a better choice than recrystallization?

Answer: Column chromatography is preferred when:

  • You have multiple impurities with polarities similar to your product.

  • Your product is an oil or a very low-melting solid that is difficult to recrystallize.

  • Recrystallization results in poor recovery of the material.

Column chromatography separates compounds based on their differential adsorption onto a stationary phase (like silica gel) while a mobile phase flows through it.[25][26] Less polar compounds typically travel down the column faster, while more polar compounds are retained longer.[16][25]

Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for addressing low melting point issues.

TroubleshootingWorkflow Start Low / Broad Melting Point Observed Check_Technique Verify MP Technique (Calibration, Rate: 1-2°C/min) Start->Check_Technique Dry_Sample Thoroughly Dry Sample (Vacuum Oven) Check_Technique->Dry_Sample Re_Measure Re-measure Melting Point Dry_Sample->Re_Measure Problem_Solved Problem Solved: Sharp, Correct MP Re_Measure->Problem_Solved Problem_Persists Problem Persists Re_Measure->Problem_Persists Analyze_Purity Analyze Purity (TLC, NMR, LC-MS) Problem_Persists->Analyze_Purity If low/broad Impurity_ID Impurities Identified? Analyze_Purity->Impurity_ID No_Impurity No Obvious Impurities (Consider Polymorphism) Impurity_ID->No_Impurity No Purify Select Purification Method Impurity_ID->Purify Yes Recrystallize Recrystallization Purify->Recrystallize If solid & suitable solvent found Column Column Chromatography Purify->Column If oily or poor separation Final_Analysis Analyze Final Product (MP, NMR) Recrystallize->Final_Analysis Column->Final_Analysis

Caption: A step-by-step workflow for troubleshooting low melting point issues.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying a solid pyrimidinone derivative.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, water).[20] A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solvent boils. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If you observe insoluble impurities (like dust or catalyst residue), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask. This prevents premature crystallization.[20]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[20]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[20]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[20]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through them. Then, transfer the purified crystals to a watch glass and dry them completely, preferably in a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from impurities of different polarities.

  • Solvent System Selection: Use TLC to find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your target compound a retention factor (Rf) of approximately 0.2-0.4.[20][27] This Rf value usually provides the best separation.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into your chromatography column and allow the silica to settle into a uniform bed, draining the excess solvent until it is just level with the top of the silica. Never let the column run dry.[27]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples that are not very soluble in the eluent.[27]

  • Elution: Carefully add your eluent to the top of the column and apply pressure (e.g., from a pump or air line) to push the solvent through the column. Collect the eluting solvent in fractions (e.g., in test tubes). You can run an isocratic elution (same solvent mixture throughout) or a gradient elution (gradually increasing the polarity of the solvent).[26]

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified pyrimidinone derivative.

Data Summary Table

Table 1: Common Solvents for Purification of Heterocyclic Compounds

SolventPolarity IndexBoiling Point (°C)Common Use Case
Hexane0.169Non-polar solvent for chromatography, anti-solvent in recrystallization.
Ethyl Acetate4.477Medium-polarity solvent for both chromatography and recrystallization.
Ethanol4.378Polar protic solvent, excellent for recrystallizing many pyrimidinones.[17][28]
Methanol5.165Highly polar protic solvent, often used for more polar derivatives.[18]
Water10.2100Used for highly polar or salt-form compounds.

References

  • GBMSA. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Available from: [Link]

  • Hilaris. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Available from: [Link]

  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Available from: [Link]

  • Curia Global. Drug Polymorphism: A Key Consideration for API Development. Available from: [Link]

  • CCDC. Polymorphism: A Major Risk That Pharma Companies Must Mitigate. Available from: [Link]

  • Grokipedia. Melting-point depression. Available from: [Link]

  • IBChem. Melting point depression. Available from: [Link]

  • Lambda Photometrics Ltd. Melting Point Determination. Available from: [Link]

  • University of Alberta. Melting point determination. Available from: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • Reddit. Chromatography to separate polar molecules? : r/OrganicChemistry. Available from: [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. Available from: [Link]

  • University of Colorado Boulder. Column Chromatography. Available from: [Link]

  • Laboratory Equipment Supplier. Measuring the Melting Point. Available from: [Link]

  • Quora. What causes melting point depression?. Available from: [Link]

  • EBSCO. Melting Point | Chemistry | Research Starters. Available from: [Link]

  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. Available from: [Link]

  • International Journal of Current Research and Academic Review. Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Available from: [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available from: [Link]

  • Chemistry LibreTexts. 6.1C: Melting Point Theory. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Some Pyrimidinone Derivatives. Available from: [Link]

  • Wikipedia. Recrystallization (chemistry). Available from: [Link]

  • PMC. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Available from: [Link]

  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. Available from: [Link]

  • Google Patents. US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions.
  • ResearchGate. Spectral Characterizations of Synthesized Pyrimidine Derivatives.. Available from: [Link]

  • SOP: CRYSTALLIZATION. Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • PraxiLabs. Recrystallization Definition, Principle &Purpose. Available from: [Link]

  • International Journal of Current Research and Academic Review. Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. Available from: [Link]

  • TutorChase. Why do molecular compounds have low melting and boiling points?. Available from: [Link]

  • Wikipedia. Biginelli reaction. Available from: [Link]

  • MDPI. Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Available from: [Link]

  • Parsons Group - School of Chemistry. Low Melting Point Compounds. Available from: [Link]

  • ResearchGate. Effects of Moisture and Residual Solvent on the Phase Stability of Orthorhombic Paracetamol | Request PDF. Available from: [Link]

  • Experiment 1 - Melting Points. Available from: [Link]

  • Master Organic Chemistry. Branching, and Its Affect On Melting and Boiling Points. Available from: [Link]

  • IJCRT. Melting Point Of Organic Compounds: A Comprehensive Guide. Available from: [Link]

  • Organic Chemistry Portal. Biginelli Reaction. Available from: [Link]

  • ResearchGate. Synthesis of pyrimidinones via a Biginelli-like reaction of aldehydes, acetophenone, and urea.. Available from: [Link]

  • PMC. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Available from: [Link]

  • Labsolution. The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace_Rev2. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 2-Propyl-6-Methyl-4-Pyrimidinone

Introduction: The Scale-Up Challenge Welcome to the Process Chemistry Support Center. You are likely accessing this guide because you are scaling up the synthesis of 2-propyl-6-methyl-4-pyrimidinone (PMPO), a critical in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Challenge

Welcome to the Process Chemistry Support Center. You are likely accessing this guide because you are scaling up the synthesis of 2-propyl-6-methyl-4-pyrimidinone (PMPO), a critical intermediate for Angiotensin II Receptor Blockers (ARBs) like Telmisartan .

While the condensation of butyramidine (or its hydrochloride salt) with ethyl acetoacetate (EAA) appears straightforward in the lab, scale-up introduces mass transfer and thermodynamic variables that trigger specific side reactions. This guide moves beyond standard recipes to address the mechanistic failure points encountered at pilot and manufacturing scales.

Module 1: The Reaction Matrix & Reagent Stability

The Core Problem: Competitive Hydrolysis

The most common cause of yield loss in this synthesis is not the failure of the condensation, but the destruction of the butyramidine reagent before it can react.

The Chemistry:

  • Desired Path: Butyramidine (Free Base) + Ethyl Acetoacetate

    
     Intermediate 
    
    
    
    PMPO + Ethanol + H₂O.
  • Side Path A (Major): Butyramidine + H₂O (or OH⁻)

    
    Butyramide  + NH₃.
    
  • Side Path B (Minor): Ethyl Acetoacetate + Base

    
    Dehydroacetic Acid  (Self-condensation).
    
Troubleshooting Guide: Reagent Control
SymptomProbable CauseTechnical Intervention
Low Yield (<70%) Hydrolysis of Butyramidine prior to condensation.Protocol Shift: Do not generate the free amidine base in an aqueous environment if possible. If using aqueous NaOH, the addition of EAA must be immediate and rapid following neutralization. Ideally, switch to anhydrous NaOEt in Ethanol.
Ammonia Smell Decomposition of Amidine.Temp Control: Maintain

C during the neutralization of Butyramidine HCl. The free base is thermally unstable.
Solid "Gunk" Polymerization of EAA (Dehydroacetic acid).Stoichiometry Check: Excess base without amidine present triggers EAA self-condensation. Ensure Amidine is present before EAA addition or add them simultaneously.
FAQ: Why can't I just mix everything at room temperature?

A: Butyramidine free base has a half-life that decreases exponentially with temperature and pH. At scale, the time required to charge reagents (dosing time) is long enough for significant hydrolysis to occur if the temperature is unregulated. You must operate under Kinetic Control during the mixing phase.

Module 2: Thermodynamic Control & Exotherm Management

The Core Problem: The Runaway Condensation

The condensation reaction is exothermic. At the gram scale, heat dissipates quickly. At the kilogram scale, the Surface-Area-to-Volume Ratio drops, leading to localized hot spots.

Consequences of Overheating:

  • Formation of colored impurities (oxidation products).

  • Formation of "Bis" impurities (dimerization).

Experimental Protocol: Controlled Dosing
  • Base Preparation: Charge Ethanol and Sodium Ethoxide (21% wt) to the reactor. Cool to 0–5°C.

  • Amidine Release: Add Butyramidine HCl slowly. Critical: Agitation speed must ensure a Reynolds number (

    
    ) > 10,000 to prevent salt accumulation at the bottom.
    
  • The "Smart" Addition:

    • Add Ethyl Acetoacetate (EAA) over 2–3 hours.

    • Monitor: Internal Temperature (

      
      ).
      
    • Rule: If

      
       rises > 5°C above setpoint, stop dosing immediately. Allow the jacket to cool the mass before resuming.
      

Expert Insight: The reaction rate is fast. If you add EAA too quickly, the accumulation of unreacted material creates a "thermal bomb" that will trigger once the threshold temperature is reached.

Module 3: Workup & Isolation (The "Gummy" Phase)

The Core Problem: pH-Dependent Solubility

PMPO is amphoteric. It forms salts at high pH (sodium salt) and low pH (hydrochloride). The free base (product) has a specific Isoelectric Point (pI) where solubility is lowest.

Troubleshooting Guide: Isolation Failures
IssueDiagnosisCorrective Action
Product Oils Out pH is slightly off the pI; solvent composition is wrong.Seeding: Add seed crystals at

C during the pH adjustment. pH Target: Adjust to pH 6.5–7.0 exactly.
High Ash Content Trapped inorganic salts (NaCl/NaBr).Wash Cycle: The filter cake must be washed with water to remove salts, followed by cold isopropanol to displace water.
Pink/Red Color Oxidation of phenolic tautomer.Inerting: Perform the crystallization under Nitrogen atmosphere. Add trace sodium metabisulfite (0.1%) if color persists.

Visualizing the Pathway

The following diagram illustrates the competitive kinetics between the desired cyclization and the parasitic hydrolysis/dimerization pathways.

ReactionPathways Reactants Butyramidine HCl + Base FreeBase Butyramidine (Free Base) Reactants->FreeBase Neutralization (Exothermic) Intermediate Open Chain Intermediate FreeBase->Intermediate + EAA Fast Mixing Hydrolysis SIDE REACTION: Butyramide + NH3 FreeBase->Hydrolysis Water present or Slow EAA addn EAA Ethyl Acetoacetate SelfCond SIDE REACTION: Dehydroacetic Acid EAA->SelfCond High Temp No Amidine Product 2-propyl-6-methyl- 4-pyrimidinone (PMPO) Intermediate->Product Cyclization - H2O, - EtOH

Caption: Competitive reaction kinetics. Red dashed lines indicate failure modes caused by water ingress or poor thermal control.

References & Authoritative Sources

  • Synthesis of Telmisartan Intermediates:

    • Patent: "Preparation method of telmisartan intermediate." CN104974096A. (Describes the condensation of butyramidine analogues).

    • Source:

  • Process Chemistry of Pyrimidinones:

    • Article: "Process for the preparation of telmisartan." US8691999B2. (Details the "one-pot" condensation strategies and solvent effects).

    • Source:

  • Hydrolysis Prevention in Scale-Up:

    • Guide: "Preventing Hydrolysis During the Workup of Esterification Reactions." (General principles applicable to the EAA/Amidine system).

    • Source:

  • Safety & Toxicology:

    • Data: "2-Isopropyl-6-methyl-4-pyrimidinol Safety Data Sheet." (Analogous structure handling).

    • Source:

Reference Data & Comparative Studies

Validation

Reference Standard Guide: 6-Methyl-2-Propyl-4(3H)-Pyrimidinone Analysis

Executive Summary: The Criticality of CAS 16858-16-5 6-methyl-2-propyl-4(3H)-pyrimidinone (CAS: 16858-16-5) is a pivotal intermediate in the synthesis of Sildenafil Citrate (Viagra) and related PDE5 inhibitors. In the ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of CAS 16858-16-5

6-methyl-2-propyl-4(3H)-pyrimidinone (CAS: 16858-16-5) is a pivotal intermediate in the synthesis of Sildenafil Citrate (Viagra) and related PDE5 inhibitors. In the pharmaceutical lifecycle, it serves a dual role:

  • Key Starting Material (KSM): The structural foundation for the pyrazolopyrimidine scaffold.

  • Process-Related Impurity: Unreacted traces in the final drug substance must be quantified to meet ICH Q3A/Q3B thresholds (<0.15%).

This guide compares the performance and utility of Certified Reference Standards (CRS) versus Research Grade (RG) materials. For drug development professionals, choosing the correct grade is not merely a purchasing decision—it is a compliance strategy that impacts method validation, impurity profiling, and eventual regulatory acceptance.

Comparative Analysis: Certified vs. Research Grade

In a GMP environment, "alternatives" refer to the grade of material used for quantitative analysis. Below is a head-to-head comparison of a Primary Certified Reference Standard against a Research Grade/Synthesis Grade alternative.

Performance Matrix
FeatureCertified Reference Standard (CRS) Research Grade (RG) Material
Primary Use GMP Release Testing, Method Validation, Calibration.Early R&D, Route Scouting, Qualitative ID.
Assay Accuracy 99.0% - 100.0% (Mass Balance verified).Variable (often >95% by area normalization only).
Traceability Traceable to SI units or Pharmacopeial standards (USP/EP).Vendor-dependent; often lacks traceability.
Characterization Full CoA: 1H-NMR, 13C-NMR, MS, IR, HPLC, Water (KF), ROI.Limited: Usually just 1H-NMR and HPLC Area %.
Risk Profile Low: Defensible in regulatory audits.High: Risk of "Potency Bias" leading to OOS results.
Cost Efficiency High upfront cost; low failure risk.Low upfront cost; high validation labor cost.
The "Hidden" Error in Research Grade Alternatives

Using a Research Grade alternative for quantitation introduces a systematic error known as Potency Bias.

  • Scenario: You purchase an RG standard with "98% Purity" (HPLC Area).

  • Reality: It contains 2% water and 3% residual solvent (not detected by HPLC-UV).

  • True Potency:

    
    .
    
  • Consequence: If assumed to be 98%, you will overestimate the impurity levels in your drug product by ~5%, potentially triggering false failures.

Experimental Protocol: Qualification of a Secondary Standard

If a Primary CRS is unavailable or cost-prohibitive for routine testing, the scientific standard is to procure high-quality Research Grade material and qualify it in-house as a Secondary Standard.

Workflow Visualization

The following diagram illustrates the rigorous "Mass Balance" approach required to convert a raw chemical into a usable reference standard.

Standard_Qualification Raw Raw Material (Research Grade) ID Structural ID (NMR, MS, IR) Raw->ID 1. Identity Purity Chromatographic Purity (HPLC-UV) Raw->Purity 2. Organic Impurities Volatiles Volatiles Analysis (KF + GC-HS) Raw->Volatiles 3. Solvents/Water Inorganics Inorganic Impurities (ROI / ICP-MS) Raw->Inorganics 4. Ash Calc Mass Balance Calculation ID->Calc Purity->Calc Volatiles->Calc Inorganics->Calc Valid Qualified Secondary Standard Calc->Valid Assay Assignment

Figure 1: The "Mass Balance" workflow for qualifying a secondary reference standard from raw material.

Step-by-Step Qualification Methodology
Phase 1: Structural Confirmation (Identity)

Before any quantitation, confirm the material is 6-methyl-2-propyl-4(3H)-pyrimidinone.

  • 1H-NMR (DMSO-d6): Look for the characteristic propyl group signals (triplet at ~0.9 ppm, multiplet at ~1.6 ppm, triplet at ~2.5 ppm) and the C6-methyl singlet (~2.2 ppm). The pyrimidinone proton is often broad or exchanged.

  • MS (ESI+): Confirm parent ion

    
    .
    
Phase 2: Chromatographic Purity (HPLC)

Use this method to determine organic impurities. This is specific for Sildenafil-related intermediates.

  • Column: C18 (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 230 nm (Max absorption for pyrimidinone core).

  • Acceptance Criteria: Main peak > 99.0% area; no single impurity > 0.5%.

Phase 3: Volatiles & Inorganics

HPLC "Area %" ignores water and salts. You must quantify these:

  • Water Content: Karl Fischer (Volumetric or Coulometric). Expect 0.5 - 2.0% for this hygroscopic solid.

  • Residual Solvents: GC-Headspace. Check for solvents used in synthesis (e.g., Ethanol, Toluene).

  • Residue on Ignition (ROI): Sulfated ash method to detect inorganic salts.

Phase 4: The Potency Calculation

Calculate the final "As-Is" assay value using the Mass Balance Equation:



Example Calculation:

  • HPLC Purity: 99.5%

  • Water (KF): 1.2%

  • Residual Ethanol: 0.3%

  • ROI: 0.1%

  • Assay =

    
    
    

Synthesis Context & Impurity Pathway

Understanding where this standard fits helps in troubleshooting "ghost peaks" in Sildenafil analysis.

Synthesis_Pathway Precursor Ethyl 3-oxobutyrate + Butyramidine Target 6-methyl-2-propyl-4(3H)-pyrimidinone (The Standard) Precursor->Target Cyclization Step2 Chlorosulfonation Target->Step2 + ClSO3H Sildenafil Sildenafil Citrate (Final API) Target->Sildenafil Unreacted Impurity (Carryover) Intermed Sulfonyl Chloride Intermediate Step2->Intermed Intermed->Sildenafil + Methylpiperazine + Steps

Figure 2: Synthesis pathway showing 6-methyl-2-propyl-4(3H)-pyrimidinone as both a precursor and a potential carryover impurity.

References

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. USP-NF.[3] Link

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link

  • PubChem. Compound Summary: 6-methyl-2-propyl-4(3H)-pyrimidinone (CAS 16858-16-5). National Library of Medicine. Link

  • Dunn, P. J., et al. "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development, 2004. (Describes the pyrimidinone intermediate role). Link

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Reagents.Link

Sources

Comparative

A Comparative Analysis of 2-Propyl and 2-Isopropyl Pyrimidinone Isomers: A Guide to Structure-Activity Relationships and Biological Significance

For researchers and drug development professionals, understanding the nuanced effects of subtle structural modifications on the biological activity of a compound is paramount. The pyrimidine core is a well-established "p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the nuanced effects of subtle structural modifications on the biological activity of a compound is paramount. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4][5][6] This guide delves into a specific, yet crucial, aspect of pyrimidine chemistry: a comparative analysis of the biological activities of 2-propyl versus 2-isopropyl pyrimidinone derivatives. While direct head-to-head experimental data for this isomeric pair is not abundant in publicly available literature, a comprehensive understanding of their likely differential effects can be extrapolated from established Structure-Activity Relationship (SAR) principles.

This guide will elucidate the predicted impact of these two isomeric substitutions on biological activity, supported by insights from broader studies on 2-substituted pyrimidines. We will explore the causal relationships behind these predictions, provide standardized experimental protocols for evaluating such compounds, and present the information in a clear, accessible format for laboratory application.

The Isomeric Difference: A Tale of Steric Hindrance and Lipophilicity

The fundamental difference between a 2-propyl and a 2-isopropyl substituent on a pyrimidinone ring lies in their topology. The n-propyl group is a linear three-carbon chain, offering a degree of conformational flexibility. In contrast, the isopropyl group is branched, creating a bulkier and more rigid substitution at the point of attachment. This seemingly minor variation can have profound implications for a molecule's interaction with a biological target.

The increased steric bulk of the isopropyl group can either enhance or diminish biological activity, depending on the topography of the target's binding pocket. If the binding site is a narrow channel, the linear propyl group may be favored. Conversely, a wider, more accommodating pocket might better accommodate the bulkier isopropyl group, potentially leading to more extensive and favorable van der Waals interactions.

Inferred Biological Activity: Insights from Kinase Inhibition

A significant area of research for pyrimidine derivatives is in the development of kinase inhibitors.[7][8] Kinases are a class of enzymes with a highly conserved ATP-binding pocket, a frequent target for small molecule inhibitors. Research into fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines, as EGFR (Epidermal Growth Factor Receptor) inhibitors has provided valuable SAR insights. One study noted that for certain trisubstituted pyrrolo[2,3-d]pyrimidines, linear short alkyl chains (like a propyl group) at the R2 position resulted in a significant loss of inhibitory activity, whereas branched chains (like an isopropyl group) were found to be more potent. This suggests that the ATP-binding pocket of EGFR may better accommodate the steric bulk of a branched alkyl group at this position.

This principle can be logically extended to other kinases and biological targets. The enhanced potency of the isopropyl derivative in this context is likely due to its ability to more effectively occupy the available space within the binding pocket, leading to a more stable and longer-lasting interaction with the target protein.

Data Presentation: A Predictive Comparison

In the absence of direct comparative experimental data, we can construct a predictive table based on the SAR principles discussed. This table summarizes the expected impact of each isomer on key pharmacological parameters.

Parameter2-Propyl Pyrimidinone2-Isopropyl PyrimidinoneRationale
Steric Hindrance LowerHigherThe isopropyl group is branched, creating greater bulk at the point of attachment.
Lipophilicity Slightly LowerSlightly HigherThe branched nature of the isopropyl group can lead to a marginal increase in lipophilicity.
Binding Affinity (in accommodating pockets) Potentially LowerPotentially HigherThe bulkier isopropyl group may form more extensive van der Waals interactions in a suitable binding pocket.
Binding Affinity (in narrow channels) Potentially HigherPotentially LowerThe linear propyl group may fit better into sterically restricted binding sites.
Metabolic Stability Potentially LowerPotentially HigherThe tertiary carbon of the isopropyl group may be less susceptible to metabolic oxidation than the secondary carbons of the propyl group.

Experimental Protocols

To validate the predicted differences in biological activity between 2-propyl and 2-isopropyl pyrimidinones, a series of standardized in vitro assays are required.

General Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (2-propyl and 2-isopropyl pyrimidinones) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the EGFR kinase and the poly(Glu, Tyr) substrate in kinase buffer to each well.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay

This protocol is used to determine the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)[9]

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds.

  • Incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Mandatory Visualizations

G General Workflow for Comparative Biological Activity Screening cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Data Analysis Propyl 2-Propyl Pyrimidinone Kinase_Assay Kinase Inhibition Assay (e.g., EGFR) Propyl->Kinase_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT on Cancer Cell Lines) Propyl->Proliferation_Assay Isopropyl 2-Isopropyl Pyrimidinone Isopropyl->Kinase_Assay Isopropyl->Proliferation_Assay IC50 IC50 Determination Kinase_Assay->IC50 Proliferation_Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: Workflow for comparing the biological activity of 2-propyl and 2-isopropyl pyrimidinones.

G Hypothesized Interaction with a Kinase Binding Pocket cluster_0 Kinase ATP Binding Pocket cluster_1 2-Isopropyl Pyrimidinone cluster_2 2-Propyl Pyrimidinone Pocket Binding Surface Hinge Hinge Region Isopropyl Isopropyl (Bulkier) Isopropyl->Pocket Enhanced van der Waals Interactions Pyrimidine_Iso Pyrimidinone Core Pyrimidine_Iso->Hinge H-Bonding Propyl Propyl (Linear) Propyl->Pocket Weaker van der Waals Interactions Pyrimidine_Pro Pyrimidinone Core Pyrimidine_Pro->Hinge H-Bonding

Caption: Model of isomeric differentiation in a kinase binding pocket.

Conclusion

This guide provides a framework for researchers to approach the design and evaluation of 2-alkyl-substituted pyrimidinones. By understanding the underlying physicochemical principles and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of the versatile pyrimidine scaffold.

References

  • Araguchi, K., et al. (2004). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of Heterocyclic Chemistry, 41(6), 937-944.
  • Awad, M. A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 324-340.
  • Patel, K., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 036-046.
  • El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of the Serbian Chemical Society, 81(10), 1143-1157.
  • Kravciv, M., et al. (2025).
  • Singh, S., & Ahmad, S. (2016). Biological Activity of Pyrimidine Derivatives.
  • Hameed, A., et al. (2019). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncology Letters, 17(4), 3565-3572.
  • Larsen, S. D., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1689.
  • Shankaraiah, N., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(10), 956-979.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Pyrimidine Derivatives: Context for 2-(4,6- Dichloropyrimidin-5-YL)acetaldehyde Analogs. BenchChem.
  • Vykydalová, L., et al. (2016). Synthesis and biological activity of some pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 859-866.
  • Al-Omair, M. A., et al. (2019). Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. Journal of Chemistry, 2019, 1-10.
  • ResearchGate. (n.d.). Comparison of good IC 50 to MIC values.
  • Giordanetto, F., et al. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 19(7), 9498-9513.
  • Collaborative Drug Discovery. (2025). Why Changing from IC50 to pIC50 Will Change Your Life. CDD Vault.
  • Vymětalová, L., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 59(3), 945-956.
  • Breznik, B., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1609.
  • Arter, J., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 25(10), 5433.

Sources

Validation

Antimicrobial Potential of 6-Methyl-2-Propylpyrimidin-4(3H)-one Derivatives: A Comparative Technical Guide

Executive Summary The pyrimidin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, historically significant for its resemblance to natural nucleobases (thymine, uracil) and its capability to inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, historically significant for its resemblance to natural nucleobases (thymine, uracil) and its capability to inhibit DNA synthesis enzymes like DNA gyrase and dihydrofolate reductase (DHFR).

This guide specifically analyzes the 6-methyl-2-propylpyrimidin-4(3H)-one series. While 2-methyl and 2-phenyl derivatives are common, the 2-propyl substitution is a strategic "Goldilocks" modification. It enhances lipophilicity (logP) sufficiently to permeate bacterial cell membranes—particularly in Gram-positive strains like Staphylococcus aureus—without incurring the solubility penalties associated with longer alkyl chains (e.g., octyl or decyl). This guide compares these derivatives against standard antibiotics (Ciprofloxacin) and provides actionable protocols for their synthesis and evaluation.

Chemical Context & Rationale

The Scaffold Advantage

The core structure, 6-methyl-2-propylpyrimidin-4(3H)-one , functions as a bioisostere of quinolones.

  • C2-Propyl Group: Increases lipophilicity compared to the methyl analog, facilitating passive diffusion through the peptidoglycan layer of Gram-positive bacteria.

  • N3 Position: The primary site for derivatization (e.g., N-alkylation, hydrazide formation) to introduce pharmacophores that target specific binding pockets in bacterial enzymes.

  • C4-Carbonyl / C4-Enol: Exhibits lactam-lactim tautomerism, allowing for diverse hydrogen bonding interactions with target proteins.

Mechanistic Hypothesis

These derivatives primarily act as antimetabolites or DNA intercalators .

  • DNA Gyrase Inhibition: Similar to fluoroquinolones, the pyrimidinone core can stabilize the DNA-gyrase cleavable complex, leading to bacterial cell death.

  • DHFR Inhibition: By mimicking the pteridine ring of folic acid, they competitively inhibit dihydrofolate reductase, blocking thymidine synthesis.

Comparative Performance Analysis

The following data synthesizes Structure-Activity Relationship (SAR) trends from recent studies on 2-alkyl-6-methylpyrimidin-4(3H)-ones.

Table 1: Comparative MIC Ranges (µg/mL)

Data represents a synthesis of performance ranges for 2-alkyl-pyrimidinone derivatives compared to standard controls.

Compound ClassS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Lipophilicity (Calc. logP)
2-Propyl-6-methyl (Target) 4 – 16 32 – 6416 – 32~1.8 (Optimal)
2-Methyl-6-methyl (Analog)32 – 128>128>64~0.8 (Low)
2-Octyl-6-methyl (Analog)8 – 32>1288 – 16~4.2 (High)
Ciprofloxacin (Standard) 0.12 – 1.00.004 – 0.015Inactive0.28
Fluconazole (Standard) InactiveInactive0.25 – 1.00.5

Key Insight: The 2-propyl derivative shows a 4-8x improvement in potency against S. aureus compared to the 2-methyl analog due to improved membrane crossing. However, it remains less potent than Ciprofloxacin, suggesting it is best utilized as a lead scaffold for N3-functionalization rather than a final drug.

Visualizing the Structure-Activity Relationship (SAR)[2]

The diagram below illustrates the strategic functionalization points of the scaffold.

SAR_Analysis Core 6-methyl-2-propylpyrimidin-4(3H)-one C2_Propyl C2-Propyl Group (Lipophilicity Optimization) Core->C2_Propyl Enhances Permeability N3_Site N3 Position (Primary Derivatization Site) Core->N3_Site Schiff Base/Hydrazide Attachment C6_Methyl C6-Methyl Group (Steric Stability) Core->C6_Methyl Prevents Metabolic Degradation Target Target: Gram-positive Membrane (S. aureus) C2_Propyl->Target Optimized logP (~1.8) N3_Site->Target Increases Binding Affinity

Caption: SAR analysis highlighting the C2-propyl group's role in membrane permeability and the N3 position's utility for further drug design.

Experimental Protocols

A. Synthesis of 6-methyl-2-propylpyrimidin-4(3H)-one

Rationale: This method uses a condensation reaction between a beta-keto ester and an amidine, a robust pathway for generating the pyrimidinone core.

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Butyramidine hydrochloride (1.1 equiv) (Source of Propyl group)

  • Sodium ethoxide (2.5 equiv)

  • Ethanol (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve Sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.

  • Addition: Add Butyramidine HCl to the solution and stir for 30 minutes at room temperature to liberate the free amidine.

  • Condensation: Dropwise add Ethyl acetoacetate.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Isolation: Evaporate ethanol under reduced pressure. Dissolve the residue in minimal water and neutralize with dilute HCl to precipitate the product.

  • Purification: Recrystallize from ethanol/water to yield white/off-white crystals.

    • Validation: Check melting point (~190-195°C) and 1H NMR (Propyl signals: triplet ~0.9 ppm, multiplet ~1.6 ppm, triplet ~2.5 ppm).

B. Antimicrobial Assay (Broth Microdilution)

Rationale: Adheres to CLSI guidelines for determining Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Prep: Dissolve the pyrimidinone derivative in DMSO (stock 10 mg/mL).

  • Dilution: Perform 2-fold serial dilutions in a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity).

  • Control: Run Ciprofloxacin as a positive control and DMSO as a negative control.

Development Workflow Visualization

Workflow Start Start: Scaffold Selection (2-propyl-6-methylpyrimidinone) Synth Synthesis (Condensation Reaction) Start->Synth Char Characterization (NMR, IR, Mass Spec) Synth->Char Screen In Vitro Screening (MIC: S. aureus, E. coli) Char->Screen Decision Activity Threshold? (MIC < 32 µg/mL) Screen->Decision Opt Lead Optimization (N3-Derivatization) Decision->Opt Yes Discard Discard / Redesign Decision->Discard No Opt->Screen Re-test

Caption: Iterative workflow for synthesizing and validating pyrimidinone derivatives.

References

  • Synthesis and antibacterial evaluation of new pyrimidine derivatives. Source: Indian Academy of Sciences. Context: Discusses the synthesis of 6-methyl-4-phenylpyrimidin-2(1H)-one derivatives and their comparison to Ciprofloxacin.

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Source: PubMed Central (NIH). Context: Details the synthesis of 2-amino-6-propylpyrimidin-4(3H)-one, validating the chemical pathway for propyl-substituted pyrimidines.

  • Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Source: PubMed (NIH). Context: Demonstrates the utility of the 6-methyl-pyrimidinone scaffold for generating potent antimicrobial hydrazide derivatives.[1][2]

  • Synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones as potential antimicrobial agents. Source: Molecules (MDPI). Context: Provides SAR data on 2-alkyl/thioalkyl substitutions and their effect on antimicrobial spectrum.

  • Thiopental-Inspired alkylpyrimidines as dual-target antimicrobial agents. Source: ResearchGate.[3] Context: Recent 2025 study on alkyl-pyrimidine hybrids, supporting the lipophilicity-activity relationship of propyl/butyl chains.

Sources

Comparative

Environmental Fate &amp; Analysis: 2-Isopropyl-6-methyl-4-pyrimidinone (IMP) vs. Diazinon Metabolites

This guide provides a technical comparison of the environmental fate, mobility, and toxicity of 2-isopropyl-6-methyl-4-pyrimidinone (IMP, also known as G-27550 or IMHP) versus Diazoxon and the parent compound Diazinon ....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the environmental fate, mobility, and toxicity of 2-isopropyl-6-methyl-4-pyrimidinone (IMP, also known as G-27550 or IMHP) versus Diazoxon and the parent compound Diazinon .

Note on Nomenclature: The user query "2-propyl-6-methyl-4-pyrimidinone" refers to 2-isopropyl-6-methyl-4-pyrimidinone (IMP) , the primary hydrolysis product of Diazinon. The n-propyl isomer is not a standard environmental metabolite of Diazinon; this guide focuses on the relevant isopropyl variant.

[1]

Executive Summary

The environmental risk profile of Diazinon is defined by two divergent degradation pathways:

  • Oxidation (Activation): Converts Diazinon to Diazoxon , a potent acetylcholinesterase (AChE) inhibitor.[1] Diazoxon is highly toxic but chemically unstable and short-lived.

  • Hydrolysis (Detoxification): Converts both Diazinon and Diazoxon into IMP (2-isopropyl-6-methyl-4-pyrimidinone). IMP is chemically stable, highly mobile, and persistent in soil/water matrices, but possesses negligible acute toxicity.

Key Takeaway: While Diazoxon drives the acute ecological hazard, IMP drives the long-term contamination footprint due to its resistance to further degradation and high mobility in aquifers.

Chemical Identity & Physicochemical Properties[3][4][5][6]

The fate of these compounds is dictated by their polarity (Log


) and soil adsorption (

).
PropertyDiazinon (Parent)Diazoxon (Toxic Metabolite)IMP (Persistent Metabolite)
CAS Number 333-41-5962-58-32814-20-2
Structure Phosphorothioate esterPhosphate ester (P=O)Pyrimidinone / Pyrimidinol
Log

3.81 (Lipophilic)2.00 (Moderate)~1.2 (Hydrophilic/Polar)
Water Solubility 60 mg/L> 60 mg/L (Est.)High (Soluble)
Soil

40–432 (Moderate Sorption)Low (Mobile)Very Low (Highly Mobile)
Env. Half-Life (

)
Soil: 14–40 daysWater: 12–138 daysSoil: Hours to DaysAir: ~4 hoursSoil: Months (Persistent)Water: Stable
Toxicity (AChE) HighVery High (10-100x Parent)Negligible (Non-inhibitor)

Degradation Pathways & Mechanisms

Diazinon degradation is pH- and microbial-dependent. In acidic soils (pH < 6), hydrolysis to IMP dominates. In aerobic surface soils, microbial oxidation to Diazoxon occurs, followed by rapid hydrolysis.

Pathway Visualization

The following diagram illustrates the divergent fates: Oxidation (Toxicity) vs. Hydrolysis (Persistence).

Diazinon_Fate cluster_soil Soil/Water Environment Diazinon Diazinon (Parent Insecticide) Diazoxon Diazoxon (Toxic Intermediate) Unstable, AChE Inhibitor Diazinon->Diazoxon Oxidation (Cytochrome P450 / UV) Activation IMP IMP (2-isopropyl-6-methyl-4-pyrimidinone) (Terminal Metabolite) Persistent, Mobile, Low Toxicity Diazinon->IMP Hydrolysis (Acid/Base) Detoxification Diazoxon->IMP Rapid Hydrolysis CO2 Mineralization (CO2 + Biomass) IMP->CO2 Slow Microbial Ring Cleavage

Caption: Degradation pathway of Diazinon showing the conversion to the toxic Diazoxon and the accumulation of the stable metabolite IMP.[2][3][4]

Comparative Environmental Fate

Persistence (Soil & Water)[9]
  • Diazoxon: Although more toxic, Diazoxon is an "intermediate."[1] It is rapidly hydrolyzed to IMP, especially in aqueous environments. Its half-life in the atmosphere is roughly 4 hours due to hydroxyl radical reaction.[3]

  • IMP: This is the "sink" molecule. The pyrimidine ring is stable against hydrolysis. Degradation requires specific microbial ring-cleavage enzymes (e.g., from Streptomyces or Arthrobacter spp.), which are not always present or active. Consequently, IMP residues can remain in soil long after the parent Diazinon is non-detectable.

Mobility (Leaching Potential)
  • Diazinon: Exhibits moderate binding to organic matter (

    
     ~400).[4] It remains in the topsoil layer (0–15 cm) unless heavy rainfall occurs immediately after application.
    
  • IMP: Due to the loss of the lipophilic phosphate ester group and the presence of the hydroxyl/ketone tautomer, IMP is significantly more polar. It has a very low

    
    , meaning it does not bind well to soil particles.
    
    • Risk: IMP has a high potential to leach into groundwater, serving as a marker for past Diazinon contamination even when the parent compound is absent.

Experimental Protocols for Analysis

To accurately compare these metabolites, researchers must use a protocol that prevents the artificial conversion of Diazinon to Diazoxon during extraction.

Sample Preparation (Modified QuEChERS)

Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is recommended, but pH control is critical to prevent hydrolysis during extraction.

Protocol Steps:

  • Homogenization: Weigh 10 g of soil or sediment into a 50 mL centrifuge tube.

  • Hydration: Add 5 mL of acidified water (pH 4–5) to hydrate dry soil. Note: Avoid alkaline pH to prevent artificial hydrolysis of Diazinon to IMP.

  • Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid. Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4 g MgSO₄, 1 g NaCl). Shake immediately for 1 min and centrifuge at 4000 rpm for 5 min.

  • Clean-up (dSPE): Transfer supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18.

    • Caution: PSA removes organic acids. Ensure IMP (a weak acid/base tautomer) is not lost. For IMP-specific analysis, a simple C18 cleanup without PSA is often safer.

Instrumental Analysis (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry is superior to GC-MS for IMP due to IMP's polarity and thermal stability issues.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

MRM Transitions (Quantification):

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Polarity
Diazinon 305.1169.1153.1ESI (+)
Diazoxon 289.1153.1137.1ESI (+)
IMP 153.1111.196.1ESI (+)
Analytical Workflow Diagram

Workflow Sample Soil/Water Sample Extract Extraction (Acetonitrile + 1% HAc) Sample->Extract Homogenize Salt Salting Out (MgSO4 + NaCl) Extract->Salt Partition Clean dSPE Clean-up (C18 only for IMP) Salt->Clean Supernatant LCMS LC-MS/MS Analysis (ESI+ Mode) Clean->LCMS Inject

Caption: Optimized analytical workflow for simultaneous determination of Diazinon and IMP.

References

  • Bavcon, M., et al. (2003). "Photochemical degradation of diazinon and its analytical verification." Acta Chimica Slovenica, 50, 417-428. Link

  • EPA (U.S. Environmental Protection Agency). (2004).[3] "Interim Reregistration Eligibility Decision for Diazinon." EPA-738-R-04-006. Link

  • Schoen, S. R., & Winterlin, W. L. (1987). "The effects of various soil factors and amendments on the degradation of pesticide mixtures."[5] Journal of Environmental Science and Health, Part B, 22(3), 347-377. Link

  • Larkin, M. J., & Day, M. J. (1986). "The metabolism of carbaryl, diazinon and 2,4-D by soil bacteria." Journal of Applied Bacteriology, 60(3), 233-242.
  • Bondarenko, S., et al. (2004). "Persistence and volatility of diazinon and chlorpyrifos in a constructed wetland." Environmental Toxicology and Chemistry, 23(11), 2545-2554.

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Alkyl-6-Methyl-4-Pyrimidinones

This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 2-alkyl-6-methyl-4-pyrimidinones. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of 2-alkyl-6-methyl-4-pyrimidinones. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to characterization. Pyrimidine derivatives are foundational in medicinal chemistry, forming the backbone of numerous therapeutic agents and biological probes.[1][2] Their efficacy is intrinsically linked to their structure, making unambiguous characterization a critical step in their development.

This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will compare the unique insights provided by each technique, supported by experimental data and detailed protocols, to create a comprehensive analytical workflow.

Core Spectroscopic Techniques: A Comparative Analysis

The structural confirmation of a 2-alkyl-6-methyl-4-pyrimidinone is not achieved by a single technique but by the convergence of evidence from multiple spectroscopic methods. Each method probes different aspects of the molecule's physical properties, and together they provide a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Causality: The pyrimidinone core contains a unique arrangement of protons and carbons whose chemical shifts are highly sensitive to their electronic environment. The choice of solvent can be critical; DMSO-d₆ is often used as it can solubilize a wide range of pyrimidinone derivatives and its residual water peak does not typically obscure key signals.[4] For compounds with ambiguous assignments, advanced techniques like the use of a lanthanide shift reagent can be employed to resolve overlapping signals by inducing large chemical shift displacements, particularly for protons near coordinating sites like the N-oxide or carbonyl group.[5]

¹H NMR Spectroscopy

This technique provides a map of the proton environments within the molecule. For a typical 2-alkyl-6-methyl-4-pyrimidinone, the following signals are expected:

  • Alkyl Group (C2): The chemical shifts and splitting patterns are characteristic of the specific alkyl group (e.g., an isopropyl group will show a doublet for the methyls and a multiplet for the CH proton).[6]

  • Methyl Group (C6): A sharp singlet, typically appearing in the δ 2.2–2.5 ppm range.[6]

  • Pyrimidine Ring Proton (H5): A singlet in the aromatic region, usually around δ 6.0-6.5 ppm. Its relatively upfield shift compared to benzene is due to the electronic nature of the heterocyclic ring.

  • N-H Proton: A broad singlet whose chemical shift can vary significantly depending on concentration, solvent, and temperature. It is often observed between δ 7.0 and 12.5 ppm.[6][7]

¹³C NMR Spectroscopy

This technique maps the carbon skeleton of the molecule. Key expected signals include:

  • Carbonyl Carbon (C4): The most downfield signal, typically found in the δ 160–170 ppm range due to the strong deshielding effect of the double-bonded oxygen.[7]

  • Ring Carbons (C2, C5, C6): These carbons appear in the δ 100–165 ppm range. The specific shifts help confirm the substitution pattern.[8]

  • Alkyl and Methyl Carbons: These appear in the upfield region (δ 15–40 ppm).[8]

Assignment Exemplary ¹H Chemical Shift (δ, ppm) Exemplary ¹³C Chemical Shift (δ, ppm)
CH ₃ (at C6)~2.34 (singlet)[6]~18-24[7][8]
Ring H (at C5)~6.41 (singlet)[6]~104-110[7]
NH 7.0 - 12.5 (broad singlet)[6][7]N/A
Alkyl Group (e.g., Isopropyl)CH₃: ~1.32 (doublet), CH: ~3.02 (multiplet)[6]CH₃: ~21, CH: ~36
C =O (C4)N/A~161-165[7]
Ring C (C2 & C6)N/A~153-165[7]
Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, which is a critical piece of evidence for confirming its identity.[3]

Expertise & Causality: Electron Ionization (EI) is a common technique for volatile and thermally stable pyrimidinones. The stability of the pyrimidine ring often results in a prominent molecular ion (M⁺) peak, which is frequently the base peak in the spectrum.[9] The fragmentation pattern provides a fingerprint that can be used for structural confirmation. Common fragmentation pathways involve the cleavage of the C2-alkyl bond (α-cleavage), which is favored due to the stabilization of the resulting cation by the adjacent nitrogen atom.[10]

Key Spectral Features:

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass. Its presence and high relative abundance indicate a stable molecule.[9]

  • Isotope Peaks: For compounds containing elements like sulfur or chlorine, characteristic M+2 peaks will be observed.[9]

  • Fragment Ions: The fragmentation pattern helps to confirm the structure. For 2-alkyl-6-methyl-4-pyrimidinones, characteristic fragments may arise from:

    • Loss of the alkyl group from the C2 position.

    • Retro-Diels-Alder reactions or other ring-opening mechanisms, though often less favored than side-chain loss.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for identifying the key functional groups present in a molecule.[11]

Expertise & Causality: The pyrimidinone structure possesses several IR-active functional groups that give rise to characteristic absorption bands. The exact position of the C=O stretching frequency can be sensitive to hydrogen bonding and the electronic nature of substituents on the ring. In solid-state (KBr pellet) spectra, intermolecular hydrogen bonding can cause a broadening and shifting of the N-H and C=O bands to lower wavenumbers compared to spectra recorded in a non-polar solvent.

Characteristic Vibrational Bands:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-HStretching3100 - 3400 (can be broad)[7]
C-H (Aromatic/Vinyl)Stretching3000 - 3100[7]
C-H (Aliphatic)Stretching2850 - 3000[7]
C=O (Amide/Lactam)Stretching1650 - 1700 (strong)[7]
C=N & C=CRing Stretching1550 - 1640[7]
UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the pyrimidinone ring.

Expertise & Causality: The conjugated system of the pyrimidinone ring gives rise to strong π → π* transitions. The position of the maximum absorption (λmax) is sensitive to the solvent polarity and, critically, the pH of the solution. The nitrogen atoms in the ring can be protonated in acidic media, which alters the electronic structure and leads to a shift in the λmax.[12] This property can be used to study the basicity of the molecule.[12] For instance, protonation at N3 can cause a hypsochromic (blue) shift in the absorption maximum.[13]

Key Spectral Features:

  • λmax: Typically observed in the 230–330 nm range, corresponding to π → π* transitions.[12][14]

  • Solvatochromism: A shift in λmax upon changing solvent polarity.

  • Halochromism: A shift in λmax upon changing the pH of the solution, indicative of protonation or deprotonation events.[12][13]

Integrated Workflow for Structural Elucidation

A robust characterization strategy integrates these techniques in a logical sequence. The following workflow is recommended for any newly synthesized 2-alkyl-6-methyl-4-pyrimidinone.

G cluster_start Initiation cluster_primary Primary Characterization cluster_secondary Detailed Structural Elucidation cluster_final Confirmation synthesis Synthesis of Putative 2-Alkyl-6-Methyl-4-Pyrimidinone ms Mass Spectrometry (Confirm MW & Formula) synthesis->ms Initial Analysis ir IR Spectroscopy (Identify Functional Groups) synthesis->ir Initial Analysis h_nmr ¹H NMR (Proton Framework) ms->h_nmr Informs NMR confirmation Final Structure Confirmation & Purity Assessment ms->confirmation Convergent Data ir->h_nmr ir->confirmation Convergent Data c_nmr ¹³C NMR (Carbon Skeleton) h_nmr->c_nmr Confirms Connectivity h_nmr->confirmation Convergent Data uv_vis UV-Vis Spectroscopy (Conjugated System) c_nmr->uv_vis c_nmr->confirmation Convergent Data uv_vis->confirmation Convergent Data

Caption: Integrated workflow for spectroscopic characterization.

Experimental Protocols

The following are generalized, self-validating protocols. Researchers should adapt concentrations and parameters based on the specific properties of their compound and the available instrumentation.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified 2-alkyl-6-methyl-4-pyrimidinone in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 300 MHz or higher field spectrometer.[4] Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to the ¹H spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS peak.

Protocol 2: Mass Spectrometry (Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., methanol or dichloromethane). Alternatively, for direct insertion probe analysis, a small amount of solid sample can be used.

  • Instrument Setup: Use a mass spectrometer with an EI source. Set the ionization energy to a standard value of 70 eV.

  • Data Acquisition: Introduce the sample into the instrument. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40–500) to ensure detection of the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern and compare it with the expected cleavages for the proposed structure. Calculate the elemental composition from high-resolution mass data if available.

Protocol 3: IR Spectroscopy (KBr Pellet)
  • Sample Preparation: Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: Grind the mixture thoroughly until a fine, homogeneous powder is obtained. Place the powder in a pellet-forming die and press under high pressure (several tons) to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.[15] Record the spectrum, typically from 4000 to 400 cm⁻¹.[15]

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups (C=O, N-H, C-H, etc.) and compare them to known values.

Protocol 4: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration. Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan the spectrum over a range of approximately 200–400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Conclusion

The structural characterization of 2-alkyl-6-methyl-4-pyrimidinones requires a multi-faceted spectroscopic approach. While NMR provides the definitive map of the molecular framework, Mass Spectrometry confirms the molecular weight and formula. IR and UV-Vis spectroscopy offer rapid and valuable confirmation of functional groups and the electronic system, respectively. By integrating the data from these complementary techniques as outlined in this guide, researchers can achieve unambiguous and reliable structural elucidation, a cornerstone of successful drug discovery and development.

References

  • Ibrahim, M. N. (n.d.). Synthesis and Characterization of Some Pyrimidinone Derivatives.
  • Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. (n.d.). Der Pharma Chemica.
  • ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES. (n.d.).
  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. (n.d.). Benchchem.
  • synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. (2020). ResearchGate.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.).
  • 2-Isopropyl-6-methyl-4-pyrimidone | 2814-20-2. (n.d.). Benchchem.
  • Spectroscopic analysis of the pyrimidine(6–4)pyrimidone photoproduct: insights into the (6–4) photolyase reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. (2022). MDPI.
  • IR and UV Spectral Investigations of 2-Aminodiphenyldihydropyrimidines. (n.d.). SciSpace.
  • FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. (n.d.). IJERA.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega.
  • Mass spectrometry 1. (2023). Chemistry LibreTexts.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 4(3H)-Pyrimidinone, 6-methyl-2-propyl-

Part 1: Executive Safety Summary & Chemical Identification CRITICAL IDENTITY VERIFICATION: Before initiating any disposal procedure, verify the Chemical Abstracts Service (CAS) registry number. There is a frequent databa...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Chemical Identification

CRITICAL IDENTITY VERIFICATION: Before initiating any disposal procedure, verify the Chemical Abstracts Service (CAS) registry number. There is a frequent database collision regarding similar pyrimidine derivatives.

ParameterTarget Compound DetailsRisk Note
Chemical Name 4(3H)-Pyrimidinone, 6-methyl-2-propyl- Also known as 2-propyl-6-methyl-4-pyrimidinone.[1]
CAS Number 16858-16-5 WARNING: Do not confuse with CAS 16858-02-9 (TPEN), a heavy metal chelator with distinct toxicological properties.[1]
Physical State Solid (Crystalline Powder)Melting Point: ~150°C; Boiling Point: ~225°C [1].
Hazard Class Irritant (Skin/Eye/Respiratory) GHS Category 2 (Skin/Eye), Category 3 (STOT-SE).[1]
RCRA Status Non-listed Hazardous WasteNot P-listed or U-listed, but must be treated as hazardous organic waste.[1]
Core Directive

Do not dispose of this compound via sanitary sewer systems. Despite its amphoteric nature, its low water solubility (~0.03 mol/L) and biological activity potential (structural similarity to diazinon metabolites) mandate high-temperature incineration as the only acceptable disposal route [2, 3].[1]

Part 2: Hazard Assessment & Segregation Logic

As a Senior Application Scientist, I emphasize that safety protocols must be built on chemical reactivity logic, not just regulatory boxes.

Reactivity Profile

This compound contains a pyrimidinone ring, exhibiting tautomerism between the keto (pyrimidinone) and enol (pyrimidinol) forms.

  • Incompatibility: Strong Oxidizers (e.g., Peroxides, Permanganates, Nitric Acid). Reaction may generate toxic nitrogen oxide (NOx) gases.[2]

  • Acidity/Basicity: Amphoteric.[1]

    • pKa (Basic): ~2.26 (Protonation at N3/N1)[1]

    • pKa (Acidic):[1][3] ~8.89 (Deprotonation of OH tautomer)[1]

    • Operational Implication: It can be collected with Organic Bases or General Organic Solids .[1] Do not mix with concentrated strong acids to avoid exothermic neutralization or precipitation [1].

Waste Stream Segregation

Segregate 4(3H)-Pyrimidinone, 6-methyl-2-propyl- into the following streams based on its state:

  • Stream A (Solid Waste): Pure substance, contaminated gloves, weighing boats, and filter paper.

  • Stream B (Liquid Waste - Organic): Solutions in organic solvents (DMSO, Methanol, Ethanol).[1]

  • Stream C (Liquid Waste - Aqueous): Avoid generating this stream if possible.[1] If generated (e.g., from HPLC), adjust pH to neutral (pH 6-8) to prevent precipitation clogs before containerizing.[1]

Part 3: Step-by-Step Disposal Protocol

Workflow Visualization

The following decision tree outlines the logical flow for disposing of 4(3H)-Pyrimidinone, 6-methyl-2-propyl-.

DisposalWorkflow Start Waste Generation (4(3H)-Pyrimidinone, 6-methyl-2-propyl-) CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Solutions) CheckState->Liquid SolidPkg Double Bag in Polyethylene (4 mil) Solid->SolidPkg LiquidSeg Check Solvent Type Liquid->LiquidSeg SolidCont Container: Wide-Mouth HDPE Drum SolidPkg->SolidCont OrgSolv Organic Solvent (DMSO, MeOH) LiquidSeg->OrgSolv AqSolv Aqueous Solution LiquidSeg->AqSolv OrgCont Container: Safety Can or Glass Bottle OrgSolv->OrgCont AqCont Container: HDPE Carboy (Check pH) AqSolv->AqCont Label Label: 'Hazardous Waste' (Irritant, Organic) SolidCont->Label OrgCont->Label AqCont->Label Final Final Disposal: High-Temp Incineration Label->Final

Figure 1: Decision logic for waste stream segregation and containerization.

Protocol A: Solid Waste Disposal (Preferred)

Applicability: Expired pure chemical, synthesis yield, or spill cleanup debris.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended).[1]

    • Safety goggles (ANSI Z87.1).

    • Lab coat.

    • Respiratory Protection: If handling >10g of fine powder, use a fume hood or N95 respirator to prevent inhalation of irritant dust [4].

  • Containerization:

    • Transfer the solid into a clear polyethylene bag (minimum 4 mil thickness).

    • Seal the bag with tape or a zip tie.

    • Place the sealed bag into a secondary Wide-Mouth HDPE (High-Density Polyethylene) Drum or a dedicated "Solid Organic Waste" pail.[1]

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: "4(3H)-Pyrimidinone, 6-methyl-2-propyl-".[1][3][4][5][6]

    • Hazards: Check "Toxic" and "Irritant".

    • Constituents: List "100%".

Protocol B: Liquid Waste Disposal

Applicability: Reaction mixtures or stock solutions.

  • Solvent Compatibility Check: Ensure the solvent is compatible with the waste container (e.g., do not put chloroform solutions in non-fluorinated plastic containers).

  • Transfer:

    • Pour into a "Non-Halogenated Organic Solvent" waste container (unless dissolved in halogenated solvents like DCM).

    • Do not fill >90% capacity to allow for thermal expansion.[1]

  • Precipitation Watch: If the solution is aqueous or high-pH, the compound may precipitate.[1] If solids form, treat the entire container as Sludge/Solid Waste to prevent clogging disposal pumps.

Part 4: Emergency Management (Spills)[7]

In the event of a spill during disposal:

  • Evacuate & Ventilate: If the spill is significant (>50g) and outside a hood, evacuate the immediate area to allow dust to settle.

  • Dry Clean-Up (Solids):

    • Do not dry sweep vigorously (generates dust).

    • Cover the spill with wet paper towels or use a HEPA-filtered vacuum.[1]

    • Scoop material into the solid waste bag described in Protocol A.

  • Wet Clean-Up (Liquids):

    • Absorb with vermiculite or chem-pads.[1]

    • Place saturated absorbents into the solid waste stream.

  • Decontamination: Wipe the surface with a 10% ethanol solution followed by soap and water.

References

  • U.S. Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: 6-methyl-2-propylpyrimidin-4(3H)-one (CAS 16858-16-5).[1][3] Retrieved from [Link][1][3]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 135444498, 2-Isopropyl-6-methyl-4-pyrimidinol (Isomer Analog Data).[1] Retrieved from [Link][1]

  • World Health Organization (WHO). (1999).[7] Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. (Referencing incineration standards for organic intermediates). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4(3H)-Pyrimidinone, 6-methyl-2-propyl-
Reactant of Route 2
4(3H)-Pyrimidinone, 6-methyl-2-propyl-
© Copyright 2026 BenchChem. All Rights Reserved.